Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFKDDNGJOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670635 | |
| Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881909-58-6 | |
| Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Introduction
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of various biologically active molecules and novel organic materials. Its structure, featuring a strategically functionalized benzene ring with amino, benzyloxy, bromo, and methyl ester groups, makes it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, grounded in established organic chemistry principles and supported by peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the critical parameters for a successful synthesis.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the substituents on the aromatic ring. A logical and efficient retrosynthetic analysis suggests a multi-step pathway beginning from a readily available starting material. The key challenges in this synthesis are the selective introduction of the bromine atom and the protection of the reactive hydroxyl group to prevent unwanted side reactions.
Our proposed pathway involves three main steps:
-
Esterification of a substituted aminobenzoic acid.
-
Protection of the phenolic hydroxyl group as a benzyl ether.
-
Regioselective bromination of the activated aromatic ring.
An alternative sequence will also be briefly discussed, highlighting the flexibility in synthetic design.
Reaction Scheme Overview
An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic design of molecular building blocks is paramount to accessing novel chemical space and identifying next-generation therapeutics. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate emerges as a compound of significant interest for researchers and scientists in this field. Its trifunctionalized aromatic core, featuring an amine, a protected hydroxyl group, and a halogen, presents a versatile platform for targeted chemical modifications. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications as a key intermediate in the development of bioactive compounds, particularly in the realm of kinase inhibitors. The strategic placement of its functional groups allows for sequential and diverse chemical transformations, making it a valuable asset in the synthesis of complex molecular architectures.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| CAS Number | 881909-58-6 | Commercial Supplier Data[3] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | Commercial Supplier Data[3] |
| Molecular Weight | 336.18 g/mol | Commercial Supplier Data[3] |
| Appearance | Solid | Commercial Supplier Data[3] |
| Melting Point | 110-120 °C | Predicted based on the melting point of the related Methyl 4-amino-3-bromobenzoate (105-109 °C)[4][5][6] and the introduction of the bulkier benzyloxy group. |
| Boiling Point | > 350 °C | Predicted to be significantly higher than related, less substituted compounds due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Chloroform). Insoluble in water. | General solubility characteristics of substituted aromatic esters. |
| pKa | ~1-2 (amine) | The electron-withdrawing nature of the ester and bromo groups, and the benzyloxy group, would decrease the basicity of the aniline nitrogen compared to aniline itself. |
Proposed Synthesis Pathway and Experimental Protocol
Synthesis Overview
The proposed synthesis involves two key steps:
-
Williamson Ether Synthesis: The benzylation of the phenolic hydroxyl group.[7][8][9]
-
Fischer Esterification: This step is presumed to have been carried out to obtain the starting material, but the principles are relevant for understanding the molecule's synthesis.[10][11][12][13]
Detailed Experimental Protocol
Step 1: Synthesis of this compound
-
Reaction Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8][9] The phenolic proton of Methyl 4-amino-3-bromo-5-hydroxybenzoate is first deprotonated by a mild base like potassium carbonate to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion to form the desired benzyl ether.
-
Materials:
-
Methyl 4-amino-3-bromo-5-hydroxybenzoate
-
Benzyl bromide (BnBr)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-hydroxybenzoate (1.0 eq).
-
Add anhydrous acetone or DMF as the solvent, followed by anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Self-Validation and Causality:
-
The use of an excess of potassium carbonate ensures complete deprotonation of the phenol and neutralizes any hydrobromic acid that may form as a byproduct.
-
Acetone and DMF are suitable polar aprotic solvents for SN2 reactions.[7]
-
The aqueous workup is essential to remove any remaining inorganic salts and unreacted starting materials.
-
Purification by column chromatography is necessary to isolate the final product in high purity, which is critical for its use in subsequent synthetic steps or biological assays.
-
Analytical Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl ester protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[14][15][16][17][18]
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.5-7.3 (m, 5H): Protons of the phenyl ring of the benzyloxy group.
-
~7.8 (s, 1H) and ~7.2 (s, 1H): The two aromatic protons on the central benzene ring. Their exact shifts will depend on the final conformation and electronic environment.
-
~5.1 (s, 2H): The benzylic protons (-O-CH₂-Ph).
-
~4.5 (br s, 2H): The amine protons (-NH₂). This peak is expected to be broad and its chemical shift can vary with concentration and temperature.
-
~3.9 (s, 3H): The methyl ester protons (-COOCH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
-
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~166: Carbonyl carbon of the ester.
-
~150-110: Aromatic carbons. The specific shifts will be influenced by the attached functional groups.
-
~71: Benzylic carbon (-O-C H₂-Ph).
-
~52: Methyl carbon of the ester (-COOC H₃).
-
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[19][20][21]
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3450-3300 (two bands): N-H stretching of the primary amine.[22][23]
-
3100-3000: Aromatic C-H stretching.
-
1600-1450: C=C stretching of the aromatic rings.
-
~1250: C-O stretching of the ester and C-N stretching of the aromatic amine.[23][24]
-
~1100: C-O stretching of the benzyl ether.
-
Below 800: C-Br stretching.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected.[25][26][27]
-
Expected Fragmentation Pattern (Electron Impact - EI):
-
M⁺ and M⁺+2 peaks: An intense molecular ion peak (M⁺) and an M⁺+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[26][27]
-
Loss of -OCH₃ (M-31): A common fragmentation for methyl esters.
-
Loss of benzyl group (M-91): Cleavage of the benzyl ether to give a stable benzyl cation (m/z = 91).
-
Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.
-
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 4-aminobenzoic acid scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2] The strategic functionalization of this core, as seen in this compound, makes it a highly valuable intermediate for the synthesis of targeted therapeutics.
One of the most significant areas of application for such building blocks is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[28]
The structure of this compound offers three key points of diversification for structure-activity relationship (SAR) studies:[29][30][31]
-
The Amino Group: Can be acylated or used in coupling reactions to introduce various side chains that can interact with the hinge region of a kinase's ATP-binding site.
-
The Benzyloxy Group: Serves as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to provide a hydrogen bond donor or a site for further modification.
-
The Bromo Group: Acts as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different pockets within the kinase active site to enhance potency and selectivity.
This strategic, multi-point modification capability allows medicinal chemists to systematically explore the chemical space around the aminobenzoate core to optimize a compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.
Conclusion
This compound represents a strategically designed chemical intermediate with significant potential for application in drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its physicochemical properties and spectral characteristics can be reliably predicted. A robust and logical synthetic pathway can be devised based on fundamental organic reactions. The true value of this molecule lies in its capacity as a versatile building block, offering multiple avenues for chemical elaboration. For researchers and scientists focused on the synthesis of novel kinase inhibitors and other targeted therapies, this compound is a valuable tool for accelerating the discovery of new and effective medicines.
References
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]
-
Gaddis, B. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 849-862.
- Schaefer, T., & Schneider, W. G. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 12(6), 641-644.
-
University of Southern Maine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]
-
Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). Methyl 4-amino-3-bromobenzoate, min 98% (GC), 10 grams. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Khan, I., & Ibrar, A. (2018). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Developing Drugs, 7(2).
-
UCLA. (n.d.). IR: amines. Retrieved from [Link]
-
J&K Scientific LLC. (2025). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Ghamdi, K. M. (2022).
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Mathew, B., Suresh, J., & Anbazhagan, S. (2016). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1146-1164.
- Ho, Y. W. (2005). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 12(18), 2149-2159.
-
OpenStax. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
- Hays, S. J., Rice, M. J., Ortwine, D. F., Johnson, G., Schwarz, R. D., Boyd, D. K., ... & Boxer, P. A. (1994). Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity. Journal of pharmaceutical sciences, 83(10), 1425-1432.
-
Medicinal Chemistry - Structure Activity Relationship SAR || Drug Discovery & Drug Design. (2022, July 28). YouTube. Retrieved from [Link]
-
Pharmacy, D. (2022, June 25). Quantitative Structure Activity Relationship - Medicinal Chemistry. YouTube. Retrieved from [Link]
- Krátký, M., Stolaříková, J., & Vinšová, J. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2949.
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [amp.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. studylib.net [studylib.net]
- 13. prezi.com [prezi.com]
- 14. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. youtube.com [youtube.com]
- 17. modgraph.co.uk [modgraph.co.uk]
- 18. tandfonline.com [tandfonline.com]
- 19. benthamscience.com [benthamscience.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. benchchem.com [benchchem.com]
- 29. chemisgroup.us [chemisgroup.us]
- 30. youtube.com [youtube.com]
- 31. m.youtube.com [m.youtube.com]
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate CAS number 881909-58-6
An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate (CAS: 881909-58-6): A Key Intermediate in Medicinal Chemistry
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure is distinguished by a dense arrangement of versatile functional groups on a central benzene ring: a nucleophilic amine, a strategically placed bromine atom for cross-coupling reactions, a methyl ester, and a benzyl-protected phenol. This unique combination makes it an attractive precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and predicted spectroscopic properties, proposes a detailed synthetic route with purification protocols, explores its significant applications as a strategic intermediate in drug discovery, and outlines essential safety and handling procedures based on data from closely related analogs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is critical for its effective use in synthesis and research.
Key Properties
The fundamental physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 881909-58-6 | [5][6][7] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | [5] |
| Molecular Weight | 336.18 g/mol | [5] |
| IUPAC Name | Methyl 4-amino-5-bromo-3-(phenylmethoxy)benzoate | [5] |
| Synonyms | Methyl 4-amino-3-(benzyloxy)-5-bromobenzenecarboxylate | [5] |
| Appearance | Solid | [5] |
| InChI Key | JUCFKDDNGJOJPC-UHFFFAOYSA-N | [5] |
Predicted Spectroscopic Data
While comprehensive experimental spectra for this specific compound are not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[8][9][10]
| Technique | Predicted Features |
| ¹H NMR | δ 7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. δ ~7.8 ppm (d, 1H) & ~7.5 ppm (d, 1H): Two aromatic protons on the main ring, appearing as doublets due to meta-coupling. δ ~5.1 ppm (s, 2H): Benzylic (-O-CH₂-Ph) protons. δ ~4.5 ppm (br s, 2H): Amine (-NH₂) protons. δ ~3.8 ppm (s, 3H): Methyl ester (-COOCH₃) protons. |
| ¹³C NMR | δ ~166 ppm: Ester carbonyl carbon. δ 110-155 ppm: Aromatic carbons. δ ~136 ppm: Quaternary carbon of the benzyl phenyl group attached to the benzylic carbon. δ ~127-129 ppm: Phenyl carbons of the benzyl group. δ ~71 ppm: Benzylic carbon (-O-CH₂-Ph). δ ~52 ppm: Methyl ester carbon (-COOCH₃). |
| FTIR (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1720 cm⁻¹: C=O stretching of the ester. ~1600 cm⁻¹: N-H bending and C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching of the ester and ether. |
Proposed Synthesis and Purification
The synthesis of this compound is not commonly documented. However, a logical and efficient multi-step pathway can be designed based on established organic chemistry transformations applied to analogous substrates.[4][11][12]
Retrosynthetic Analysis and Strategy
The synthesis strategy involves the sequential functionalization of a commercially available starting material. A plausible approach begins with methyl 4-aminobenzoate, proceeding through electrophilic bromination followed by O-benzylation of a hydroxyl group introduced via a suitable precursor. The causality for this sequence is to install the key functionalities in a controlled manner, leveraging the directing effects of the existing substituents.
Proposed Detailed Experimental Protocol
Disclaimer: This proposed protocol is based on analogous chemical reactions and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Bromination of Methyl 4-aminobenzoate
This step introduces a bromine atom ortho to the activating amino group. A common and effective method utilizes N-Bromosuccinimide (NBS).[11]
-
Dissolution: Dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the solid precipitate, Methyl 4-amino-3-bromobenzoate, by vacuum filtration, wash thoroughly with water, and dry under vacuum.[11]
Step 2: Conversion to Intermediate for Benzylation (Not explicitly detailed in search, a plausible intermediate step)
This conceptual step would involve converting the brominated product to an intermediate suitable for introducing the benzyloxy group, such as a hydroxylated analog, which is not directly described in the provided search results.
Step 3: O-Benzylation
This step protects the phenol as a benzyl ether.
-
Preparation: To a solution of the hydroxylated intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude target compound.[4]
Purification Workflow
Purification is critical to ensure the compound is suitable for subsequent applications.
-
Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective for separating the target compound from impurities.[13]
-
Recrystallization: For obtaining high-purity material, the fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of multiple functional groups makes this compound a powerful intermediate for creating diverse and complex molecules.
A Versatile Multi-functional Intermediate
-
Amine Group: Serves as a nucleophile or a site for amide bond formation, a fundamental linkage in many pharmaceuticals.[4]
-
Bromo Group: Acts as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heteroaryl substituents.
-
Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other derivatives.[4]
-
Benzyloxy Group: A stable protecting group for the phenol, which can be selectively removed via catalytic hydrogenation to reveal a free hydroxyl group for further functionalization.
Precursor for Heterocyclic Scaffolds
The compound is an ideal precursor for synthesizing fused heterocyclic systems like benzofurans, which are prominent scaffolds in many natural products and pharmaceuticals known for a wide range of biological activities, including anticancer and antimicrobial properties.[14][15][16] Intramolecular cyclization strategies, potentially involving the amine and a group introduced at the bromine position, could yield novel heterocyclic cores.
Application in Kinase Inhibitor Synthesis
A significant application lies in the synthesis of targeted therapies, such as kinase inhibitors. The closely related analog, 4-amino-3-bromobenzoic acid, is a documented building block for creating selective covalent inhibitors of Janus Kinase 3 (JAK3).[4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] this compound can be readily converted to the corresponding acid and elaborated to incorporate an electrophilic "warhead" (e.g., an acrylamide) designed to form a covalent bond with a specific cysteine residue in the kinase's active site, leading to potent and irreversible inhibition.[4]
Target Signaling Pathway: Covalent JAK3 Inhibition
Caption: Simplified JAK-STAT signaling pathway illustrating the point of intervention for a covalent JAK3 inhibitor.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. The following information is extrapolated from the SDS of closely related structural analogs like Methyl 4-amino-3-bromobenzoate.[9][17][18]
Hazard Assessment (Analog-Based)
| Hazard Class | GHS Classification | Statement | Source(s) |
| Acute Toxicity, Oral | GHS06, Category 3 | H301: Toxic if swallowed | [9][17] |
| Eye Irritation | GHS07, Category 2 | H319: Causes serious eye irritation | [9][17] |
| Skin Irritation | GHS07, Category 2 | H315: Causes skin irritation | [18] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][18]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke in the laboratory.[17][18]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
-
Keep away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[19]
Conclusion
This compound is a sophisticated chemical intermediate with immense potential for advanced organic synthesis. Its dense and versatile functionality provides chemists with multiple handles to construct complex, high-value molecules. The primary utility of this compound lies in its role as a strategic building block for drug discovery, particularly in the synthesis of heterocyclic systems and targeted covalent inhibitors for pathways like JAK-STAT. While specific experimental data is limited, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its application in research and development.
References
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CAS Database N(6),O(2)-Dimethyladenosine,57817-83-1,tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate,370562-34-8,CYCLOHEXYLIDENE ACETIC ACID,1552-91-6,3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate,80293-60-3, [chemicalbook.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Methyl 4-amino-3-bromobenzoate(106896-49-5) 1H NMR [m.chemicalbook.com]
- 9. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemos.de [chemos.de]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
A Technical Guide to the Structure Elucidation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, multi-faceted spectroscopic workflow for the structural elucidation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a substituted aromatic compound with multiple functional groups. We will detail the logic and application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data to build a cohesive and validated structural assignment. This document is intended for researchers, scientists, and professionals in the field of drug development who require a rigorous and logical approach to molecular characterization.
Proposed Structure and Analytical Strategy
The target molecule, this compound, possesses a complex arrangement of functional groups on a central benzene ring. A successful elucidation requires a synergistic analytical approach where each technique provides a unique and complementary piece of the structural puzzle.
Key Structural Features to Verify:
-
Molecular Formula: C₁₅H₁₄BrNO₃
-
Molecular Weight: 336.02 g/mol (for ⁷⁹Br isotope) / 338.02 g/mol (for ⁸¹Br isotope)
-
Core Scaffold: A hexasubstituted benzene ring.
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂)
-
Methyl Ester (-COOCH₃)
-
Benzyloxy Ether (-OCH₂Ph)
-
Bromo Substituent (-Br)
-
Caption: Proposed structure of this compound.
Our analytical workflow is designed to first confirm the elemental composition and molecular weight, then identify the functional groups present, and finally map the precise connectivity of the atoms.
Caption: The logical workflow for comprehensive structure elucidation.
Mass Spectrometry (MS) for Molecular Formula Verification
Expertise & Rationale: Mass spectrometry is the first and most critical step. Its primary purpose is to determine the molecular weight of the compound. For halogenated compounds, MS provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom in the molecule.[3][4]
Experimental Protocol (ESI-MS):
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan spectrum over a mass range of m/z 100-500.
-
Analysis: Look for the molecular ion peaks [M+H]⁺. The presence of two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of one bromine atom.
Expected Data & Interpretation:
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Relative Intensity |
| [M+H]⁺ | 337.03 | 339.03 | ~1:1 |
| [M+Na]⁺ (adduct) | 359.01 | 361.01 | ~1:1 |
The observation of this characteristic 1:1 doublet at the expected m/z values provides strong evidence for the molecular formula C₁₅H₁₄BrNO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is an effective and rapid technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. By passing infrared radiation through the sample, we can measure the absorption at specific frequencies corresponding to the vibrational energies of different bonds. For this specific molecule, we expect to see clear signatures for the amine N-H bonds, the ester C=O bond, and the C-O bonds of the ester and ether.[5][6]
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[5]
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data & Interpretation:
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Characteristics |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3400-3500 & 3300-3400 | Two distinct, sharp peaks.[7] |
| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | Medium to weak peaks. |
| Aliphatic C-H Stretch | -OCH₃, -OCH₂- | 2850-3000 | Medium to weak peaks. |
| C=O Stretch | Methyl Ester | ~1715-1730 | Very strong, sharp absorption.[5][8] |
| N-H Scissoring (Bending) | Primary Amine | 1550-1650 | Strong absorption.[7] |
| Aromatic C=C Stretch | Benzene Rings | 1450-1600 | Multiple sharp peaks of variable intensity.[8] |
| Asymmetric & Symmetric C-O-C Stretch | Ester, Ether | 1000-1300 | Two strong absorptions.[5] |
The combined presence of these bands validates the existence of the primary amine, methyl ester, benzyloxy ether, and aromatic rings, corroborating the structure proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9][10] ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). ¹³C NMR complements this by revealing the number and types of carbon atoms. Together, they allow for the definitive assembly of the molecular puzzle.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
D₂O Shake (for ¹H NMR): To confirm the amine protons, acquire a second ¹H NMR spectrum after adding a few drops of D₂O to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[11]
Expected Data & Interpretation for ¹H NMR:
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | Labile protons, signal disappears with D₂O shake. Chemical shift is concentration and solvent dependent.[11] |
| b | Phenyl-H (benzyl) | ~7.3-7.5 | Multiplet | 5H | Standard chemical shift for protons on an unsubstituted benzene ring. |
| c | Aromatic H -6 | ~7.8-8.0 | Singlet | 1H | Deshielded by the adjacent ester group. Appears as a singlet or narrow doublet. |
| d | Aromatic H -2 | ~7.6-7.8 | Singlet | 1H | Ortho to the ester group. Appears as a singlet or narrow doublet. |
| e | -O-CH₂ -Ph | ~5.1-5.3 | Singlet | 2H | Methylene protons adjacent to an oxygen and an aromatic ring. |
| f | -COOCH₃ | ~3.8-3.9 | Singlet | 3H | Characteristic chemical shift for methyl ester protons. |
Expected Data & Interpretation for ¹³C NMR:
| Predicted δ (ppm) | Assignment | Rationale |
| ~165-168 | Ester C =O | Characteristic chemical shift for a carbonyl carbon in an ester. |
| ~110-155 | Aromatic C s | 12 distinct signals expected for the two aromatic rings. |
| ~70-75 | -O-CH₂ -Ph | Aliphatic carbon attached to an electronegative oxygen atom. |
| ~52-53 | -COOCH₃ | Characteristic chemical shift for a methyl ester carbon. |
| ~100-105 | Aromatic C -Br | Carbon directly attached to bromine, shifted upfield. |
The specific chemical shifts and coupling patterns in the ¹H NMR spectrum, particularly in the aromatic region, are crucial for distinguishing this isomer from other possible substitution patterns. The combination of ¹H and ¹³C data should provide an unambiguous map of the molecule's connectivity.
Single Crystal X-ray Diffraction: The Definitive Confirmation
Expertise & Rationale: While the combination of MS, FTIR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the "gold standard" for absolute and unambiguous structure determination.[12][13] This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the exact placement of every atom in space.[14] It is the only technique that can provide definitive proof of the atomic connectivity and stereochemistry without relying on interpretation of spectral data.[15]
Experimental Protocol (Conceptual):
-
Crystal Growth: Grow a single crystal of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting structural model is then refined to best fit the experimental data.
Expected Outcome: The final output is a 3D model of the molecule, complete with precise bond lengths, bond angles, and torsional angles. This would provide irrefutable evidence for the proposed structure of this compound, validating all conclusions drawn from the spectroscopic methods.
Data Synthesis and Final Confirmation
The structure of this compound is confirmed through a logical convergence of evidence. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct M⁺/M+2⁺ isotopic pattern.[1][2] FTIR spectroscopy verifies the presence of all key functional groups: the primary amine (N-H stretches), the methyl ester (strong C=O stretch), and the ether linkage (C-O stretches).[5][7] Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map, showing the precise placement of each substituent on the aromatic ring and confirming the structure of the benzyloxy and methyl ester moieties. Each piece of data is self-validating and, when combined, provides a comprehensive and unambiguous elucidation of the target molecule's structure.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. Video: NMR Spectroscopy Of Amines [jove.com]
- 12. rigaku.com [rigaku.com]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. excillum.com [excillum.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a substituted aromatic compound with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this compound, this guide synthesizes confirmed data with scientifically grounded, proposed methodologies and inferred applications based on the reactivity of its constituent functional groups and data from analogous structures.
Core Molecular Attributes
This compound is a polyfunctionalized aromatic molecule. Its core structure is derived from p-aminobenzoic acid (PABA), a well-known scaffold in drug discovery.[1][2] The strategic placement of the benzyloxy, bromo, and methyl ester groups provides multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of complex target molecules.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO₃ | |
| Molecular Weight | 336.18 g/mol | |
| CAS Number | 881909-58-6 | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, sealed in a dry environment |
Structural Information
The structure of this compound, featuring a central benzene ring with five substituents, is depicted below.
Caption: Chemical structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of 4-Amino-3-hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer esterification is a classic and effective method for this transformation.
-
Rationale: The esterification of the carboxylic acid prevents its interference in subsequent reactions, particularly the basic conditions of the Williamson ether synthesis. Using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, is a standard and high-yielding protocol.[3]
-
Experimental Protocol:
-
Dissolve 4-amino-3-hydroxybenzoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution, which will cause the product to precipitate.[3]
-
Filter the solid product, wash with water, and dry under vacuum to yield Methyl 4-amino-3-hydroxybenzoate.
-
Step 2: Regioselective Bromination
The next step is the selective introduction of a bromine atom onto the aromatic ring. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups. Bromination is expected to occur at the position ortho to the hydroxyl group and meta to the ester.
-
Rationale: The positions ortho to the hydroxyl group (C2 and C6) and ortho/para to the amino group (C3 and C5) are electronically activated. Given that the C3 position is already substituted with a hydroxyl group, the C5 position is a likely site for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and milder reagent for the bromination of activated aromatic rings.
-
Experimental Protocol:
-
Dissolve Methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise while stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate Methyl 4-amino-3-hydroxy-5-bromobenzoate.
-
Step 3: Williamson Ether Synthesis for Benzylation
The final step is the formation of the benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on benzyl bromide.
-
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5][6] The phenolic proton is acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a potent nucleophile. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction.[4][5][6]
-
Experimental Protocol:
-
Dissolve Methyl 4-amino-3-hydroxy-5-bromobenzoate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Potential Applications in Research and Drug Development
The structural features of this compound make it a promising scaffold for the synthesis of novel compounds in drug discovery and materials science.
-
Medicinal Chemistry Building Block: As a derivative of p-aminobenzoic acid (PABA), this molecule can serve as a starting point for compounds targeting a wide range of biological pathways. The PABA moiety is found in drugs with antibacterial, antineoplastic, and local anesthetic properties, among others.[1][2]
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Further Functionalization:
-
The primary amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point of diversification.
-
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for the structurally related compound, Methyl 4-amino-3-bromobenzoate (CAS 106896-49-5), the following precautions are advised.[7]
-
Hazard Classification: Assumed to be toxic if swallowed and to cause serious eye irritation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.
-
-
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]
-
On Skin: Wash with plenty of water.
-
If Inhaled: Move person into fresh air.
-
-
Handling and Storage: Store locked up in a dry, well-ventilated place. Keep the container tightly closed. Take precautionary measures against static discharge.[7]
Conclusion
This compound is a chemical intermediate with significant potential for application in synthetic chemistry, particularly in the field of drug discovery. While detailed characterization and application data in peer-reviewed literature are sparse, its structure suggests a high degree of versatility. The proposed synthetic pathway, based on fundamental and reliable organic reactions, provides a clear roadmap for its preparation. The multiple functional groups present a rich platform for the development of novel molecules with diverse biological activities. As with any chemical of unknown toxicity, it should be handled with appropriate care and engineering controls.
References
-
Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]
-
ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available at: [Link]
- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Available at: [Link]
-
PubMed. (2010). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. Available at: [Link]
-
LookChem. What are the applications and preparation methods of Methyl 4-aminobenzoate?. Available at: [Link]
-
PubMed. (2006). Drug evolution: p-aminobenzoic acid as a building block. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis. Available at: [Link]
-
University Course Material. The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Bentham Science. (2006). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available at: [Link]
-
PubMed Central. (2010). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
ChemRxiv. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]
Sources
- 1. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chemos.de [chemos.de]
Topic: Solubility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with meticulous characterization. Among the most fundamental of these properties is solubility. It is a critical determinant of a compound's bioavailability, influences the choice of synthetic route, and dictates the feasibility of formulation strategies.
Therefore, this document moves beyond a simple data sheet. It is designed as a practical, hands-on guide, grounded in the principles of physical organic chemistry, to empower you, the researcher, to conduct a thorough and reliable solubility assessment. We will not only outline the necessary experimental protocols but also delve into the why—the theoretical underpinnings that govern the dissolution process. This approach ensures that the data you generate is not just a set of numbers, but a well-understood and validated foundation for your downstream applications.
Our methodology is built on a self-validating system, integrating established analytical techniques with a logical, stepwise workflow. By following this guide, you will be equipped to generate the high-quality, reproducible solubility data essential for advancing your research and development objectives.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, its solubility profile is a direct consequence of its molecular structure.
1.1 Molecular Structure Analysis
-
Polar Moieties: The primary amine (-NH₂) group and the ester carbonyl (C=O) group are capable of acting as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors. These features suggest a favorable interaction with polar solvents.
-
Nonpolar Moieties: The presence of a benzene ring, a benzyl group, and a bromo substituent introduces significant nonpolar character to the molecule. These aromatic and aliphatic regions will interact favorably with nonpolar solvents through van der Waals forces.
-
Overall Polarity: The molecule possesses both polar and nonpolar characteristics, making it likely to exhibit a range of solubilities across different solvent classes. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
1.2 Solvent Selection Rationale
A well-designed solubility study should include a diverse set of organic solvents, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended starting point for solvent selection, categorized by their general properties.
| Solvent Class | Example Solvents | Primary Interaction Type with Solute |
| Protic Polar | Methanol, Ethanol | Hydrogen bonding with the amine and ester groups. |
| Aprotic Polar | Acetone, Acetonitrile | Dipole-dipole interactions with the ester and other polar bonds. |
| Nonpolar | Toluene, Hexane | Van der Waals forces with the aromatic rings and alkyl chains. |
| Chlorinated | Dichloromethane | A balance of dipole-dipole and van der Waals interactions. |
| Ethers | Tetrahydrofuran (THF) | Can act as a hydrogen bond acceptor for the amine group. |
Experimental Determination of Solubility
The following protocol details a robust method for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements. The subsequent quantification is performed using High-Performance Liquid Chromatography (HPLC), a highly sensitive and accurate analytical technique.
2.1 Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask and HPLC.
2.2 Detailed Protocol
Materials and Equipment:
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure complete equilibration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter that could interfere with the HPLC analysis.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in a suitable solvent (one in which it is freely soluble, such as acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase composition and detection wavelength should be optimized for the analyte.
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the filtered supernatant samples (potentially after dilution to fall within the calibration range).
-
-
Data Analysis and Calculation:
-
Integrate the peak area corresponding to this compound for both the standards and the samples.
-
Plot the peak area versus concentration for the standards and perform a linear regression to obtain the equation of the line.
-
Use the peak area of the unknown samples and the calibration curve to calculate the concentration of the compound in the filtered supernatant.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Data Interpretation and Application
The solubility data you generate will be presented in a table, typically in units of mg/mL or mol/L.
3.1 Sample Data Table
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Observations |
| Methanol | 5.1 | [Experimental Value] | Likely high due to H-bonding. |
| Acetonitrile | 5.8 | [Experimental Value] | Good solubility expected. |
| Acetone | 5.1 | [Experimental Value] | Moderate to good solubility expected. |
| Dichloromethane | 3.1 | [Experimental Value] | Good solubility expected due to polarity. |
| Tetrahydrofuran | 4.0 | [Experimental Value] | Good solubility expected. |
| Toluene | 2.4 | [Experimental Value] | Lower solubility expected. |
| Hexane | 0.1 | [Experimental Value] | Very low to negligible solubility expected. |
3.2 Implications for Drug Development
-
Synthetic Chemistry: High solubility in a reaction solvent can improve reaction rates and yields. Low solubility may necessitate the use of elevated temperatures or a larger volume of solvent.
-
Purification: Solubility differences between the desired compound and impurities are the basis for crystallization-based purification methods. Understanding the solubility in various anti-solvents is crucial for developing efficient crystallization protocols.
-
Formulation: For oral dosage forms, sufficient aqueous solubility is often desired. However, for other applications, such as topical or long-acting injectable formulations, solubility in non-aqueous, biocompatible solvents is key.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development process. The principles and methodologies outlined here are broadly applicable and can be adapted for the characterization of other novel chemical entities.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
This guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The document is structured to offer researchers and drug development professionals both a strategic overview and detailed, actionable protocols.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound. Its structure, featuring an amine, a protected hydroxyl group, a bromine atom, and a methyl ester on a benzene ring, makes it a versatile building block. The strategic selection of a starting material is paramount, directly influencing the efficiency, cost-effectiveness, and overall yield of the synthesis.
A retrosynthetic analysis of the target molecule reveals several logical disconnection points, suggesting a few core starting structures. The primary considerations for choosing a synthetic route are:
-
Availability and Cost: The starting material should be commercially available and economically viable.
-
Functional Group Compatibility: The existing functional groups must be compatible with the planned reaction sequence.
-
Regioselectivity: The introduction of substituents (bromo and amino/nitro groups) must be controllable to achieve the desired 1,2,3,4-substitution pattern.
Based on these principles, two primary synthetic strategies emerge, each originating from a different, readily available precursor.
Synthetic Route I: Starting from 4-Amino-3-hydroxybenzoic Acid
This approach is highly convergent, beginning with a precursor that already contains the core amino, hydroxyl, and carboxylic acid functionalities in the correct relative positions. The synthesis then involves esterification, protection of the hydroxyl group, and finally, regioselective bromination.
Rationale and Strategy
4-Amino-3-hydroxybenzoic acid is an attractive starting point as it simplifies the challenges of regiocontrol for the amino and hydroxyl groups.[1][2] The synthetic sequence must, however, carefully manage the reactivity of these groups. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. The hydroxyl group is also activating. This necessitates a specific order of operations: esterification, followed by protection and then bromination.
Experimental Workflow and Protocols
The overall transformation from 4-Amino-3-hydroxybenzoic acid is depicted below.
Caption: Synthetic pathway starting from 4-Amino-3-hydroxybenzoic acid.
Protocol 1: Esterification of 4-Amino-3-hydroxybenzoic Acid
This step converts the carboxylic acid to a methyl ester, which protects it from participating in subsequent reactions and improves solubility in organic solvents.
-
Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) or trimethylsilyl chloride (TMSCl) (2.2 eq) as a catalyst.[3]
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield Methyl 4-amino-3-hydroxybenzoate.
Protocol 2: Benzylation of the Phenolic Hydroxyl Group
The hydroxyl group is protected as a benzyl ether to prevent it from reacting during the bromination step.
-
Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
-
Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain Methyl 4-amino-3-(benzyloxy)benzoate.
Protocol 3: Regioselective Bromination
The final step is the bromination of the aromatic ring. The combined directing effects of the amino and benzyloxy groups strongly favor substitution at the C5 position, which is ortho to the amino group and para to the benzyloxy group.
-
Dissolve Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 18 hours.[4]
-
Pour the reaction mixture into water to precipitate the product.[4]
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.[4]
Synthetic Route II: Starting from Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)
An alternative and widely used strategy begins with vanillic acid or its methyl ester. This route requires more functional group interconversions, including nitration, reduction, demethylation, and benzylation, but the starting material is inexpensive and abundant.[5][6][7]
Rationale and Strategy
Vanillic acid provides a robust and economical starting point. The synthesis leverages classic aromatic functional group manipulations. The typical sequence involves:
-
Esterification of the carboxylic acid.
-
Nitration ortho to the hydroxyl group.
-
Protection of the hydroxyl group (benzylation).
-
Bromination directed by the activating groups.
-
Reduction of the nitro group to an amine.
The order of these steps can be varied, but careful planning is required to ensure regioselectivity and avoid side reactions.
Experimental Workflow and Protocols
A plausible synthetic pathway starting from Methyl Vanillate is outlined below.
Caption: A potential synthetic pathway starting from Vanillic Acid.
Protocol 1: Nitration of Methyl Vanillate
-
Dissolve Methyl Vanillate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Protocol 2: Protection and Modification
Subsequent steps would involve benzylation of the free hydroxyl group, selective demethylation of the methoxy group (a challenging step requiring reagents like BBr₃), and finally, reduction of the nitro group followed by bromination as described in Route I. The reduction of a nitro group can be effectively achieved using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ over Pd/C).[8]
Comparative Analysis of Starting Materials
The choice between these primary starting materials depends on several factors, which are summarized below.
| Parameter | Route I: 4-Amino-3-hydroxybenzoic Acid | Route II: Vanillic Acid |
| Starting Material Cost | Generally higher | Lower, more abundant |
| Number of Steps | Fewer (3-4 steps) | More (5-6 steps) |
| Key Challenges | Handling of reactive amino-phenol | Regioselective demethylation, multiple functional group interconversions |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to the multi-step nature |
| Process Control | Simpler regiochemistry | More complex; requires careful control of nitration and demethylation |
Conclusion and Recommendations
For laboratory-scale synthesis where expediency and a higher probability of success are critical, Route I, starting from 4-Amino-3-hydroxybenzoic Acid , is the recommended approach. The synthetic path is more direct, and the regiochemical outcomes are more predictable, minimizing the formation of difficult-to-separate isomers.
For large-scale industrial production where the cost of raw materials is a dominant factor, Route II, starting from Vanillic Acid , becomes more attractive despite its complexity. The economic advantage of the starting material may offset the costs associated with a longer, more involved synthesis, provided that each step is well-optimized.
Ultimately, the selection of the starting material is a strategic decision that must balance chemical feasibility, process complexity, and economic constraints. This guide provides the foundational knowledge for researchers to make an informed choice tailored to their specific objectives.
References
- Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure.Acta Chimica Slovenica.
- Synthetic route of vanillic acid derivatives containing indole structure.
- SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID.Rasayan Journal of Chemistry.
- Biocatalytic Synthesis of Vanillin.Applied and Environmental Microbiology - ASM Journals.
- Synthesis via Reduction of Nitrobenzoates.
- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.BenchChem.
- Preparation of 4-amino-3-hydroxybenzoic acid.PrepChem.
- 4-Amino-3-hydroxybenzoic acid: a fundamental building block.ChemicalBook.
- 4-Amino-3-hydroxybenzoic acid.PubChem.
- Methyl 3-amino-4-hydroxybenzo
Sources
- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. prepchem.com [prepchem.com]
Chemical stability and storage conditions for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
An In-Depth Technical Guide to the Chemical Stability and Optimal Storage of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. Its molecular architecture, featuring a delicate interplay of electron-donating and electron-withdrawing groups, endows it with specific reactivity profiles that are advantageous for synthetic transformations. However, these same structural features—specifically the aromatic amine, the methyl ester, and the benzyloxy ether—also represent potential liabilities, making the compound susceptible to specific degradation pathways.
This guide provides a comprehensive analysis of the intrinsic chemical stability of this compound. Moving beyond generic storage advice, it delves into the causality behind its degradation, offering field-proven protocols for storage, handling, and stability assessment. The objective is to equip researchers with the necessary knowledge to preserve the purity, integrity, and performance of this valuable compound throughout its lifecycle in a research and development setting.
Core Physicochemical and Safety Profile
While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from its structure and data from close structural analogs.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Information | Source / Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₃ | ChemScene[1] |
| Molecular Weight | 336.18 g/mol | ChemScene[1] |
| Appearance | Likely a solid, potentially off-white to light brown. | Inferred |
| CAS Number | Not assigned for this specific isomer. A close analog, Methyl 2-amino-3-(benzyloxy)-5-bromobenzoate, is CAS 3002968-35-3. | ChemScene[1] |
| Melting Point | Not determined. The analog Methyl 4-amino-3-bromobenzoate melts at 105-109 °C, suggesting the title compound is a solid at room temperature. | Sigma-Aldrich |
Table 2: GHS Hazard and Safety Summary
| Hazard Category | Classification & Statement | Rationale & Precaution |
|---|---|---|
| Acute Oral Toxicity | Danger. Likely Toxic if swallowed (H301). | Based on analogs like Methyl 4-amino-3-bromobenzoate.[2] Avoid ingestion. Use proper containment and PPE. |
| Eye Irritation | Warning. Causes serious eye irritation (H319). | A common hazard for substituted benzoates.[2][3] Wear safety glasses or goggles. |
| Handling | General Use | Handle in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate PPE, including gloves, lab coat, and eye protection.[5] |
| Storage Class | Combustible, acute toxic solid. | Store locked up, away from incompatible materials. |
Intrinsic Chemical Stability: A Functional Group Analysis
The stability of this compound is dictated by its three primary functional groups attached to the aromatic core. Understanding their individual susceptibilities is key to preventing degradation.
Susceptibility to Hydrolysis: The Methyl Ester Liability
The methyl ester group is the most significant hydrolytic liability. Both acidic and basic conditions can catalyze its cleavage to form the corresponding carboxylic acid (4-amino-3-(benzyloxy)-5-bromobenzoic acid) and methanol.
-
Mechanism: The reaction is initiated by the nucleophilic attack of water on the electrophilic carbonyl carbon of the ester. This process is significantly accelerated by H⁺ (acid catalysis) or OH⁻ (saponification).
-
Consequence: The formation of this carboxylic acid impurity alters the compound's molecular weight, polarity, and reactivity. In a multi-step synthesis, this can lead to unwanted side reactions and purification challenges.
-
Mitigation: Strict exclusion of moisture is paramount. Storage with desiccants and in a dry environment is essential. Avoidance of acidic or basic contaminants is critical.
Oxidative Degradation: The Aromatic Amine Vulnerability
The primary aromatic amine (-NH₂) group is highly susceptible to oxidation. This is the most common cause of discoloration (e.g., developing a yellow, pink, or brown tint) in the solid material over time.
-
Mechanism: Atmospheric oxygen, often accelerated by light or trace metal ion impurities, can oxidize the amino group to form highly colored nitroso, nitro, and polymeric azo-type compounds.
-
Consequence: The presence of these colored impurities indicates a loss of purity and can interfere with analytical characterization and subsequent reactions.
-
Mitigation: To prevent oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and preserves the integrity of the amine group.
Photostability Concerns
Aromatic compounds, particularly those bearing amino and bromo substituents, can be sensitive to light, especially UV radiation.
-
Mechanism: Photons can provide the activation energy needed to initiate degradation reactions, such as the oxidation of the amine group or, in more extreme cases, homolytic cleavage of the C-Br bond to form radical species.
-
Consequence: Photodegradation leads to a complex mixture of impurities and a rapid loss of compound integrity.
-
Mitigation: The compound must be stored in light-protecting containers, such as amber glass vials or opaque packaging.[6]
Diagram 1: Primary Degradation Pathways
Caption: Key degradation routes for the target compound.
Recommended Storage and Handling Protocols
Based on the chemical stability analysis, a multi-faceted approach to storage is required to ensure long-term integrity.
Table 3: Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Remarks |
|---|---|---|
| Temperature | Long-term: 2–8 °C Short-term: Room Temperature | Refrigeration slows the rate of all potential degradation reactions.[1] Room temperature is acceptable for materials in active use over a few days. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Essential for preventing the oxidation of the aromatic amine group, which is a primary cause of discoloration and impurity formation. |
| Light | Protect from Light | Store in amber glass vials or opaque containers to prevent photodegradation.[6] Aromatic amines and halides can be light-sensitive. |
| Humidity | Dry Environment | Store in a tightly sealed container, preferably within a desiccator, to prevent moisture absorption which leads to ester hydrolysis. |
| Container | Tightly sealed glass vial. | Glass is inert. A tight seal is critical to maintain the inert atmosphere and exclude moisture. |
Incompatible Materials
To maintain stability, avoid storing this compound with the following:
-
Strong Oxidizing Agents: Will rapidly degrade the amino group.
-
Strong Acids & Bases: Will catalyze the hydrolysis of the methyl ester.[7]
-
Reactive Metals: Some metals can catalyze oxidation.
Framework for Stability Assessment
For critical applications, especially in drug development, verifying the stability of a compound is a non-negotiable step.
Initial Qualification and Monitoring
Upon receipt and before use, the compound's purity should be confirmed. Visual inspection for color change is a simple, ongoing check. Any deviation from a pale, consistent color should trigger a more thorough analytical investigation.
Analytical Methodologies for Purity Assessment
Table 4: Recommended Analytical Techniques
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | The primary method for quantifying purity and detecting degradation products. A reverse-phase method with UV detection is typically suitable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the mass of impurities, confirming the structures of expected degradation products like the hydrolyzed carboxylic acid. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirms the structural integrity of the compound. Can detect significant impurities if they are present at >1-2 mol%. |
Experimental Protocol: Accelerated Stability Study
This protocol provides a framework for assessing the compound's stability under stressed conditions.
-
Initial Analysis (T=0):
-
Record the compound's initial appearance (color, form).
-
Perform HPLC analysis to establish the initial purity (e.g., >98%).
-
Obtain a reference ¹H NMR spectrum.
-
-
Sample Preparation and Storage:
-
Aliquot several small samples (5-10 mg) of the compound into individual, labeled amber glass vials.
-
Place the vials into controlled environment chambers set to the following stress conditions:
-
Condition A (Accelerated): 40°C / 75% Relative Humidity (RH)
-
Condition B (Intermediate): 25°C / 60% RH
-
Condition C (Refrigerated Control): 5°C
-
Condition D (Photostability): Ambient light at room temperature
-
-
-
Time-Point Analysis:
-
Test samples from each condition at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, record the visual appearance of the sample.
-
Perform HPLC analysis to determine the purity and quantify any new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Plot the purity (%) versus time for each condition.
-
Use the data to establish a shelf-life and confirm the optimal storage conditions derived from the compound's chemical nature.
-
Diagram 2: Workflow for Experimental Stability Assessment
Caption: A logical workflow for conducting a stability study.
Conclusion
This compound is a compound whose utility is directly linked to its purity. Its primary vulnerabilities—hydrolysis of the methyl ester and oxidation of the aromatic amine—are well-understood and, more importantly, preventable. By implementing the stringent storage protocols outlined in this guide—specifically, refrigeration under a dry, inert, and dark atmosphere—researchers can effectively mitigate these degradation pathways. For critical applications, the implementation of a systematic stability assessment program will provide ultimate confidence in the quality and reliability of the material, ensuring the reproducibility and success of downstream synthetic endeavors.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate . [Online] Available at: [Link]
-
PubChem. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 . [Online] Available at: [Link]
Sources
An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Hazard Assessment
Based on this analysis, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible allergic sensitization.[1][2][3] Aromatic amines and brominated aromatic compounds are classes of chemicals that include members with known toxicity, including potential carcinogenicity and mutagenicity.[4] Consequently, stringent safety protocols, including the use of engineering controls and appropriate personal protective equipment (PPE), are mandatory.
Section 2: Structural Analysis and Inferred Hazard Profile
The potential hazards of this compound can be inferred by examining its core chemical features.
-
Aromatic Amine: Primary aromatic amines are a well-documented class of compounds with potential health hazards. They can be readily absorbed through the skin and may cause health issues upon exposure.[4] Some aromatic amines are known or suspected carcinogens.[4] Skin and respiratory sensitization are also possible, which can lead to allergic reactions upon repeated exposure.[2]
-
Brominated Aromatic Ring: Brominated aromatic compounds are widely used as flame retardants, and their environmental and health impacts have been studied. While the acute toxicity of some polybrominated compounds is low, prolonged exposure to even small doses can lead to adverse health effects.[5] Furthermore, these compounds can be persistent in the environment and may bioaccumulate.[6][7] In the event of a fire or high-temperature decomposition, there is a risk of generating highly toxic polybrominated dibenzodioxins or dibenzofurans.[5][6]
-
Benzyl Ether Moiety: Benzyl ethers may cause skin, eye, and respiratory tract irritation.[1][3][8] Inhalation may be harmful, and like many organic solvents, they can have effects on the central nervous system.[1][8]
Given these components, it is prudent to assume that this compound may exhibit a combination of these hazards.
Section 3: Risk Mitigation and Safe Handling Protocols
Adherence to a comprehensive Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA), is essential for the safe handling of this compound.[9][10][11]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially when in powdered form or when being heated, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[12][13]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.[12]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Task | Required PPE |
| Handling Solid Compound (Weighing, Transferring) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, flame-resistant lab coat, and in cases of significant dust generation, a properly fitted respirator may be necessary.[11][14] |
| Working with Solutions | Nitrile gloves, safety goggles, and a lab coat are mandatory.[14] An apron may provide additional protection against splashes.[15] |
| Cleaning Spills | Chemical-resistant gloves, safety goggles, lab coat, and potentially respiratory protection depending on the scale of the spill.[16][17] |
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the critical steps for safely handling this compound from receipt to use in a reaction.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocols
Weighing and Transferring the Solid Compound:
-
Always work within a chemical fume hood.[13]
-
To minimize dust, avoid pouring the powder directly from the bottle.[13] Use a spatula to transfer small amounts.
-
Place a disposable weighing paper or boat on the balance.
-
Carefully add the compound to the weighing vessel.
-
Once the desired amount is weighed, gently transfer it to the reaction vessel.
-
Immediately close the container to prevent spills.[13]
-
Dispose of the weighing paper in the appropriate solid waste container.
Working with Solutions:
-
Always conduct the dissolution of the compound in a fume hood.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[12]
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.[18]
-
Wearing appropriate PPE, contain the spill using an absorbent material from a spill kit.[17][19]
-
For powders, it may be necessary to add a dust suppressant.[16] Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping.[15]
-
Collect the absorbed material and spill debris into a sealed, labeled container for hazardous waste disposal.[16][19][20]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill:
Exposure Response
The following decision tree outlines the immediate actions to be taken in case of accidental exposure.
Caption: Emergency response decision tree for accidental exposure.
Section 5: Waste Disposal and Decontamination
-
Waste Segregation: Due to the presence of bromine, all waste containing this compound must be disposed of as halogenated organic waste.[21][22][23] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[23][24]
-
Containers: Use clearly labeled, sealed, and compatible containers for all waste.[21][22]
-
Decontamination: All glassware and equipment should be decontaminated thoroughly. A triple rinse with a suitable solvent is recommended. The rinsate should be collected as halogenated waste.
Section 6: References
-
Dabrowski, L. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. Retrieved from [Link]
-
LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
ChemSafetyPro. (2015, December 30). ACGIH Threshold Limit Values (TLVs). Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]
-
Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
-
ACGIH. (n.d.). TLV/BEI Guidelines. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
WorkSafeBC. (2024, September 13). 2023 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Stericox. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Flame retardant. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl ether, 99%. Retrieved from [Link]
-
Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SAFETY DATA SHEET - DECONtamination Solution for Aromatic Amine. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
University of California, Irvine. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
A.G. Layne, Inc. (n.d.). Aromatic 100 - SAFETY DATA SHEET. Retrieved from [Link]
-
Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
-
PubMed. (2025, September 15). A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. international.skcinc.com [international.skcinc.com]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 7. sunstreamglobal.com [sunstreamglobal.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. ipgsf.com [ipgsf.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. uwlax.edu [uwlax.edu]
- 16. acs.org [acs.org]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. cmu.edu [cmu.edu]
- 19. westlab.com [westlab.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 22. benchchem.com [benchchem.com]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. 7.2 Organic Solvents [ehs.cornell.edu]
Methodological & Application
Use of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate as a chemical intermediate
As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate as a versatile chemical intermediate. This document eschews a rigid template in favor of a structure that logically presents the compound's properties, strategic applications, and detailed protocols, grounded in established chemical principles.
Introduction: A Strategically Designed Building Block
This compound (CAS No. 881909-58-6) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its architecture is pre-configured with multiple, orthogonally reactive functional groups, making it an exceptionally valuable scaffold for the construction of complex molecular targets.
The strategic placement of its functionalities is key to its utility:
-
A Nucleophilic Amino Group: The primary amine at the C4 position serves as a key site for acylation, sulfonylation, alkylation, and participation in cyclization reactions.
-
A Halogen Handle for Cross-Coupling: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or substituted amino moieties.
-
A Protected Phenolic Oxygen: The hydroxyl group at C3 is protected as a stable benzyl ether. This protecting group is robust under many reaction conditions but can be selectively removed via hydrogenolysis, unmasking a free phenol for further functionalization.
-
An Ester for Amide Formation: The methyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid, a crucial functional group for forming amide bonds—a cornerstone of many pharmaceutical structures.
This combination of features allows for a stepwise and controlled diversification, enabling the synthesis of large libraries of compounds from a single, advanced intermediate.
Caption: Chemical structure of the title compound.
Physicochemical Properties & Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Data Presentation: Compound Properties
| Property | Value | Source |
| CAS Number | 881909-58-6 | [1][2] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | [2][3] |
| Molecular Weight | 336.18 g/mol | [2][3] |
| Synonyms | Benzoic acid, 4-amino-3-bromo-5-(phenylmethoxy)-, methyl ester | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95-98% | [2][3] |
Safety & Handling
While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as Methyl 4-amino-3-bromobenzoate, provides a strong basis for hazard assessment.[4][5]
-
GHS Hazard Classification: Based on analogs, this compound should be handled as acutely toxic if swallowed and as a serious eye irritant.[4][5]
-
Signal Word: Danger[5]
-
Pictograms: GHS06 (Skull and Crossbones)
-
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[5][6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5][6]
-
Handling Recommendations: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6] Avoid generating dust.
Core Applications and Synthetic Strategy
The true power of this compound lies in its capacity as a versatile synthon. The following section details its primary applications, explaining the causality behind these synthetic transformations.
Caption: Synthetic utility workflow of the title intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most synthetically versatile position on the scaffold for building molecular complexity. Palladium-catalyzed reactions are the methods of choice for this transformation due to their high functional group tolerance and broad substrate scope.
This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[7] It couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.[7] The reaction is highly reliable, and a vast array of boronic acids are commercially available.
-
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields, especially with electron-rich amino-substituted substrates which can sometimes lead to side reactions like dehalogenation.[7][8][9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This reaction enables the formation of C(aryl)-N bonds, another critical linkage in pharmaceuticals.[10] It couples the aryl bromide with a primary or secondary amine. The development of specialized phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions.[10][11]
-
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates the amine, and a base facilitates deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[10]
Derivatization of the Ester and Amino Groups
While cross-coupling at the bromine is often the primary strategy, the other functional groups provide orthogonal handles for modification.
-
Ester Hydrolysis and Amide Coupling: The methyl ester can be cleanly hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid is a versatile precursor for amide bond formation using standard peptide coupling reagents like EDC/HOBt or HATU.[12] This two-step sequence vastly expands the accessible chemical space.
-
Amino Group Functionalization: The nucleophilic amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates and perform reactions on a small scale initially.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol details a typical procedure for coupling the title compound with phenylboronic acid to synthesize Methyl 4-amino-5-phenyl-3-(benzyloxy)benzoate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and anhydrous potassium carbonate.[7][13]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to remove all oxygen. Oxygen can oxidize and deactivate the Pd(0) catalyst.[8]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling inert gas through the solvent mixture for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.[13]
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[12]
Protocol 2: Ester Hydrolysis and Amide Coupling with Benzylamine
This two-step protocol demonstrates the conversion of the ester to an amide, a common transformation in drug development.
Part A: Saponification (Ester Hydrolysis)
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH·H₂O and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly acidify the solution with 1 M HCl until the pH is ~3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-amino-3-(benzyloxy)-5-bromobenzoic acid. This product can often be used in the next step without further purification.
Part B: Amide Coupling (EDC/HOBt)
Materials:
-
4-Amino-3-(benzyloxy)-5-bromobenzoic acid (from Part A, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid, forming a reactive ester intermediate.[12]
-
Amine Addition: Add benzylamine to the mixture, followed by the dropwise addition of DIPEA.[12]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the carboxylic acid.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzyl amide.[12]
References
-
PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. Methyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
Semantic Scholar. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Sources
- 1. 881909-58-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Utility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is one such scaffold, a polysubstituted aromatic compound that offers a convergence of reactive sites, making it an invaluable intermediate in medicinal chemistry. Its structure, featuring an aniline-type amino group, a methyl ester, a bromine atom, and a benzyloxy group, provides a rich platform for molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of this compound, with a particular focus on its potential role in the synthesis of potent kinase inhibitors.
The strategic placement of the functional groups on the benzene ring allows for a diverse range of chemical transformations. The amino group is a key nucleophile for amide bond formation or for constructing heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl substituents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophoric feature in many drugs. Finally, the benzyloxy group can act as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a new reactive site or a key hydrogen bond donor. This multi-functional nature makes this compound a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
Synthetic Rationale and Pathway Design
A robust and scalable synthesis of this compound is crucial for its utilization as a building block. A logical and efficient synthetic route commences from the readily available and economical starting material, methyl 3,5-dihydroxybenzoate. The synthetic strategy involves a sequence of regioselective reactions to introduce the desired functionalities.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This multi-step protocol outlines a plausible route to the title compound, starting from methyl 3,5-dihydroxybenzoate.
Step 1: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
-
Rationale: The first step aims to selectively protect one of the two phenolic hydroxyl groups as a benzyl ether. By using a slight excess of the starting diol relative to the benzylating agent, the formation of the mono-benzylated product can be favored. Potassium carbonate is a suitable base for this transformation, and DMF is an appropriate polar aprotic solvent.
-
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of methyl 3,5-dihydroxybenzoate (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-(benzyloxy)-5-hydroxybenzoate.
-
Step 2: Regioselective Bromination of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
Rationale: The hydroxyl and benzyloxy groups are both ortho-, para-directing and activating for electrophilic aromatic substitution. The bromine will be directed to one of the positions ortho or para to these groups. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.
-
Materials:
-
Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve methyl 3-(benzyloxy)-5-hydroxybenzoate (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated intermediate.
-
Step 3: Nitration of the Brominated Intermediate
-
Rationale: Introduction of a nitro group is a common strategy to install a precursor to an amino group. The nitration of an activated aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.
-
Materials:
-
Brominated intermediate from Step 2
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add the brominated intermediate to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Add the nitrating mixture dropwise to the solution of the brominated intermediate, maintaining a low temperature (0-5 °C).
-
After the addition is complete, stir the reaction mixture at low temperature and monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the nitrated product.
-
Step 4: Reduction of the Nitro Group
-
Rationale: The nitro group is readily reduced to an amino group using various methods. A common and effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid. Catalytic hydrogenation is another viable option.[1]
-
Materials:
-
Nitrated intermediate from Step 3
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend the nitrated intermediate in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate, and then partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Application in Kinase Inhibitor Synthesis: A Gateway to c-Met Inhibitors
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The scaffold of this compound is particularly well-suited for the synthesis of inhibitors targeting kinases such as c-Met (hepatocyte growth factor receptor), a receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis. Potent c-Met inhibitors like Cabozantinib and Foretinib feature a quinoline core, which can be constructed from precursors derived from this building block.
Caption: Conceptual pathway for the application of the title compound in kinase inhibitor synthesis.
Protocol 2: Conceptual Synthesis of a Quinoline Core for c-Met Inhibitors
This protocol outlines a conceptual approach to utilize this compound for the synthesis of a quinoline scaffold, a key component of several c-Met inhibitors.
-
Rationale: The aniline moiety of the starting material can undergo a condensation and cyclization reaction, such as the Combes quinoline synthesis or a related method, to form the quinoline ring system. The benzyloxy group can be cleaved under hydrogenolysis conditions, revealing a hydroxyl group that is a common feature in many kinase inhibitors.
-
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., diethyl malonate derivative)
-
Acid catalyst (e.g., polyphosphoric acid)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
-
Procedure:
-
Quinoline Formation: React this compound with a suitable 1,3-dicarbonyl compound in the presence of an acid catalyst (e.g., polyphosphoric acid or Dowtherm A at high temperature) to construct the quinoline ring. The specific conditions will depend on the chosen dicarbonyl partner.
-
Debenzylation: Dissolve the resulting benzyloxy-substituted quinoline intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the hydroxylated quinoline core. This intermediate can then be further functionalized to synthesize the target kinase inhibitor.
-
Data Presentation
The utility of a building block is ultimately demonstrated by the biological activity of the molecules derived from it. The following table presents the inhibitory activities of representative c-Met kinase inhibitors that share structural motifs accessible from the title compound.
| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Cabozantinib | c-Met, VEGFR2 | 13 | [3] |
| Foretinib | c-Met, VEGFR2 | 1.4 | [4] |
| SU11274 | c-Met | 12 | [5] |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic arrangement of reactive sites allows for the efficient construction of complex molecular architectures, particularly those relevant to the development of targeted therapies such as kinase inhibitors. The synthetic protocols and conceptual applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable scaffold in their drug discovery programs. The ability to readily access diverse chemical space from this intermediate underscores its importance in the ongoing quest for novel and effective therapeutics.
References
-
Paccagnini, M., et al. (2012). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Fordham Research Commons. Retrieved from [Link]
-
Serafim, R. A., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(12), 2289. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]
-
Education in Chemistry. (n.d.). Nitration of methyl benzoate. Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Foretinib. National Institutes of Health. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(44), 28756–28773. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 4. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies for the Derivatization of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Abstract
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a highly functionalized aromatic scaffold of significant interest to medicinal chemists and drug development professionals. Its strategic placement of an amino group, a bromine atom, and a protected phenol offers three distinct and versatile points for chemical modification. This application note provides a comprehensive guide to the synthesis of diverse derivatives from this core structure. We present detailed, field-proven protocols for N-acylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and selective deprotection of the benzyloxy group. The causality behind experimental choices, troubleshooting guidance, and data-rich tables are included to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Core Scaffold
The molecular architecture of this compound presents a trifecta of synthetic opportunities. The nucleophilic amino group is amenable to acylation and alkylation, allowing for the introduction of various side chains to modulate physicochemical properties. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems often found in pharmacologically active molecules[1]. Finally, the benzyloxy group acts as a robust protecting group for a phenolic hydroxyl, which can be unmasked in a later step to reveal another point for functionalization or to serve as a key hydrogen bond donor in a target-binding pharmacophore.
This guide is structured to provide researchers with both the practical "how" and the critical "why" for three key transformations, empowering the rational design and synthesis of novel compound libraries for drug discovery.
Protocol I: N-Acylation of the Amino Group
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is frequently employed in drug development to alter properties such as solubility, lipophilicity, and metabolic stability, or to introduce specific recognition motifs[2]. The resulting N-acyl derivatives can also serve as crucial intermediates for more complex syntheses[2].
Application Scientist's Notes:
The choice of acylating agent and reaction conditions is critical. For simple acylations, an acid anhydride in the presence of a base is often sufficient and cost-effective. Pyridine can serve as both the solvent and the base, efficiently scavenging the acid byproduct[2]. For more complex or acid-sensitive substrates, peptide coupling reagents such as HATU or EDC/HOBt offer milder and highly efficient alternatives for amide bond formation[3][4].
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol details a standard procedure for the N-acetylation of the title compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x)[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-acetamido-3-(benzyloxy)-5-bromobenzoate.
Data Summary: N-Acylation Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 1.0 eq | Reference point for stoichiometry. |
| Acetic Anhydride | 1.1 - 1.2 eq | A slight excess ensures complete conversion of the amine. |
| Base/Solvent | Anhydrous Pyridine | Acts as a catalyst and scavenges the acetic acid byproduct[2]. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT drives it to completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; should be monitored by TLC. |
| Expected Yield | >90% | This is a high-yielding and robust reaction. |
Workflow Visualization: N-Acylation
Caption: General experimental workflow for N-acylation.
Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals[5]. The bromine atom on the scaffold is an ideal handle for this palladium-catalyzed transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Application Scientist's Notes:
The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The presence of both an electron-donating amino group and the ester functionality can complicate the reaction. The amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity[6]. The choice of a suitable ligand is crucial to modulate the catalyst's electronic properties and prevent this inhibition. Under basic conditions, the methyl ester can be susceptible to hydrolysis, although this is generally slow under typical Suzuki conditions. Using a methyl ester instead of a free carboxylic acid often improves solubility in organic solvents and avoids potential complications from the carboxylate anion coordinating to the palladium catalyst[6].
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is a representative procedure using a common palladium catalyst, Pd(PPh₃)₄. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl Acetate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, 0.1 M concentration).
-
To this stirring suspension, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of inert gas[7].
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Reaction Conditions
The table below summarizes various conditions reported for Suzuki couplings on structurally similar aryl bromides, which serve as an excellent starting point for optimization[1][5].
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 4-12 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 12 |
Troubleshooting Common Issues:
-
Low Yield: Consider a different catalyst/ligand system (e.g., Pd(OAc)₂/SPhos is often more active for challenging substrates), a stronger base (K₃PO₄ or Cs₂CO₃), or higher temperatures. Ensure all solvents are rigorously degassed to prevent catalyst oxidation[7].
-
Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules. It can be minimized by using a modest excess of the boronic acid (1.2 eq) and careful temperature control[6].
-
Dehalogenation: The replacement of bromine with hydrogen can occur. This is often suppressed by ensuring a strictly inert atmosphere and using fresh, active catalyst[7].
Workflow Visualization: Suzuki-Miyaura Coupling
Sources
Application Note: Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the synthetic utility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a highly functionalized building block for the construction of diverse heterocyclic compounds. We present validated protocols and mechanistic insights for its application in synthesizing medicinally relevant scaffolds such as benzoxazinones and quinazolinones. Furthermore, we explore its potential in diversity-oriented synthesis via palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of a Multifunctional Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The strategic design of synthetic precursors that offer multiple points for diversification is therefore of paramount importance. This compound is an exemplary scaffold, engineered with four distinct functional handles that can be addressed with high chemoselectivity:
-
Aniline Amine: A versatile nucleophile, ideal for condensation and cyclization reactions to form nitrogen-containing heterocycles.
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or serve as an anchor point for cyclization.
-
Bromo Substituent: A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, alkyl, or alkynyl groups.[1]
-
Benzyloxy Group: A stable protecting group for the phenolic oxygen, which can be removed under standard hydrogenolysis conditions to reveal a free hydroxyl group for further functionalization.
This application note serves as a practical guide for leveraging these features to construct complex molecular architectures, providing both the "how" and the "why" behind the proposed synthetic strategies.
Physicochemical Properties and Safety Information
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄BrNO₃ | [2] |
| Molecular Weight | 336.18 g/mol | [2] |
| CAS Number | 3002968-35-3 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 105-109 °C | [3] |
| Hazard Codes | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [3] |
| Safety Precautions | GHS06 (Toxic) pictogram applies. Use appropriate PPE, including gloves, eye protection, and a dust mask. Handle in a well-ventilated fume hood. | [3] |
Overview of Synthetic Applications
This compound is a launchpad for a variety of heterocyclic systems. The ortho-relationship between the amino group and the ester allows for facile cyclization strategies, while the bromine atom provides a gateway to extensive analogue synthesis.
Caption: Synthetic utility of the title compound.
Application I: Synthesis of 6-Bromo-7-(benzyloxy)-2H-benzo[b][4][5]oxazin-3(4H)-ones
Benzoxazinones are privileged scaffolds in drug discovery, known for a range of biological activities. The synthesis from an anthranilic acid derivative proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic attack to close the ring.[4]
Protocol 1: Two-Step Synthesis via N-Acylation and Cyclization
This protocol details the synthesis using chloroacetyl chloride as the acylating agent, a common and effective choice for this transformation.
Step A: Synthesis of Methyl 4-(2-chloroacetamido)-3-(benzyloxy)-5-bromobenzoate
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine), followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate. This intermediate is often used in the next step without further purification.
-
Step B: Intramolecular Cyclization to the Benzoxazinone
-
Materials:
-
Crude product from Step A (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
Dissolve the crude N-acylated intermediate in DMF or acetone.
-
Add K₂CO₃ to the solution.
-
Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Pour the residue into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure benzoxazinone.
-
Causality and Trustworthiness: The use of a non-nucleophilic base like pyridine or triethylamine in Step A prevents unwanted side reactions with the acyl chloride. In Step B, a mild base like K₂CO₃ is sufficient to deprotonate the amide nitrogen, initiating an intramolecular Sₙ2 reaction that displaces the chloride and forms the heterocyclic ring. Monitoring by TLC at each stage is crucial to ensure reaction completion and prevent the formation of byproducts.[5]
Caption: Workflow for Benzoxazinone Synthesis.
Application II: Synthesis of 7-Bromo-6-(benzyloxy)quinazolin-4(3H)-ones
Quinazolinones are another class of heterocycles with immense therapeutic importance. A classic and straightforward method for their synthesis from anthranilic acid derivatives is the Niementowski quinazolinone synthesis, which involves heating with formamide.[5]
Protocol 2: Niementowski Reaction
This one-pot protocol provides a direct route to the quinazolinone core.
-
Materials:
-
This compound (1.0 eq)
-
Formamide (used as reagent and solvent, >10 eq)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine this compound and an excess of formamide.
-
Heat the reaction mixture to 130-150 °C. The reaction will evolve methanol and ammonia.
-
Maintain the temperature and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual formamide.
-
Dry the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure quinazolinone.
-
Mechanistic Insight: The reaction is believed to proceed through the initial formation of an N-formyl intermediate from the aniline and formamide. This is followed by condensation with a second molecule of formamide (or ammonia generated in situ) at the ester position, leading to cyclization and subsequent aromatization to give the stable quinazolinone product. The high temperature is necessary to drive the condensations and cyclization steps.
Application III: Diversity-Oriented Synthesis via Suzuki Cross-Coupling
The bromo substituent is a key feature for expanding a chemical library. Palladium-catalyzed Suzuki cross-coupling is a robust method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position.[1]
Protocol 3: General Procedure for Suzuki Cross-Coupling
This protocol provides a general starting point that can be optimized for different boronic acids.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
-
Procedure:
-
To a reaction vessel, add the starting material, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
-
Expertise and Rationale: The choice of catalyst, base, and solvent can be critical and may require optimization depending on the electronic properties of the boronic acid.[1] For electron-deficient boronic acids, a stronger base like Cs₂CO₃ may be required. The higher reactivity of the C-Br bond compared to a C-Cl bond allows these reactions to proceed under relatively mild conditions, preserving the other functional groups in the molecule.[1]
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a powerful and versatile intermediate for heterocyclic synthesis. Its strategically placed functional groups enable researchers to readily access important pharmaceutical scaffolds like benzoxazinones and quinazolinones. Furthermore, the presence of the bromo substituent opens the door to extensive diversification through well-established palladium-catalyzed cross-coupling chemistry. The protocols outlined in this note provide a solid foundation for chemists to explore the full potential of this valuable building block in their drug discovery and development programs.
References
- Safargalin, R. R., Dachaeva, L. A., & Gataullin, R. (2025). Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity. Russian Journal of General Chemistry. [Source: vertexaisearch.cloud.google.com]
-
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
-
Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
-
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Elsevier. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
- (Reference not directly used for a specific claim in the text)
-
Lee, C. Y., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. [Link]
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
-
ResearchGate. (n.d.). Construction of Benzoxazinones from Anilines and Their Derivatives. [Link]
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
-
Orru, R. V. A., et al. (2013). Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. PubMed. [Link]
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. [Link]
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
- (Reference not directly used for a specific claim in the text)
Sources
Reaction conditions for coupling reactions involving Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Introduction
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-donating amino group, a sterically demanding benzyloxy ether, a reactive bromo substituent, and a methyl ester—makes it a versatile scaffold for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of this substrate, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-5 position.
This guide provides a comprehensive overview of the key reaction conditions, mechanistic considerations, and detailed protocols for the most pertinent coupling reactions involving this substrate. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to facilitate reaction optimization and troubleshooting.
Scientific Considerations for a Multifunctional Substrate
The reactivity of this compound in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors.
-
The Amino Group (-NH₂): As a strong electron-donating group, the amine activates the aromatic ring. However, its basic nature can lead to coordination with the palladium catalyst, potentially inhibiting its reactivity by occupying coordination sites essential for the catalytic cycle.[1] This can also promote side reactions like reductive dehalogenation (debromination).[2] In cases of significant side product formation, N-protection (e.g., as a Boc-carbamate) is a viable strategy.[2]
-
The Bromo Group (-Br): This is the leaving group in the oxidative addition step, the first and often rate-limiting step of the catalytic cycle. Its reactivity is suitable for a wide range of palladium catalysts.
-
The Benzyloxy and Methyl Ester Groups: These bulky groups ortho to the reaction site can sterically hinder the approach of the catalyst and coupling partners, potentially requiring more active catalyst systems or higher reaction temperatures.
-
The Methyl Ester (-CO₂Me): Under the strongly basic conditions required for some coupling reactions, the ester can be susceptible to hydrolysis. The choice of a compatible base is therefore critical.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organohalide and an organoboron compound.[3] It is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]
Reaction Principle & Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent.[3]
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst.[4] Alternatively, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) can be used, which are reduced to Pd(0) in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos) can accelerate reductive elimination, which is beneficial for minimizing dehalogenation side reactions.[2]
-
Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly preferred as they are effective yet mild enough to avoid ester hydrolysis and reduce the risk of debromination.[2][4]
-
Solvent: A mixture of an aprotic organic solvent and water is typical. Solvents like 1,4-dioxane, toluene, or THF ensure the solubility of the organic substrate and catalyst, while water helps dissolve the inorganic base.[4] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Reaction Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 12-24 | ~85 | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | >95 | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80 | 12 | ~95 | [4] |
| Yields are representative for structurally similar aryl bromides and may require optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method using Pd(PPh₃)₄.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[5] This transformation is invaluable for synthesizing conjugated systems found in organic materials and as precursors for more complex heterocyclic structures.
Reaction Principle & Catalytic Cycle
The reaction typically employs a dual catalytic system involving palladium and copper(I).[6]
-
Palladium Cycle: Parallels the Suzuki reaction (oxidative addition, reductive elimination).
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.
Optimizing Reaction Conditions
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI) is standard.[6] The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the homocoupling of alkynes (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to deprotonate the terminal alkyne and act as a solvent.[6]
-
Solvent: Anhydrous solvents like THF, toluene, or DMF are used to ensure all reagents remain in solution.[6] In many cases, the amine base can serve as the solvent.[7]
Data Presentation: Reaction Conditions
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N | THF | RT to 80°C | 70-95 | [6] |
| Pd(PPh₃)₄ (1-5) | CuI (2-10) | i-Pr₂NH | Toluene | RT to 80°C | 70-95 | [6] |
| Pd(OAc)₂ / P(p-tol)₃ (3/6) | None (Copper-Free) | DBU | THF | 80°C | ~89 | [8] |
| Yields are representative and may require optimization for the specific substrate. |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF. Via syringe, add the amine base (e.g., Et₃N, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with ethyl acetate. Wash the solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine and copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines.[9] It has largely replaced harsher classical methods (e.g., Ullmann condensation, SₙAr) due to its broad substrate scope and milder conditions.[9]
Reaction Principle & Catalytic Cycle
The mechanism is similar to other cross-coupling reactions but involves an amine instead of an organometallic reagent.[9] A key step is the deprotonation of the amine after it coordinates to the palladium center, which is facilitated by a strong base.
Optimizing Reaction Conditions
-
Catalyst System: This reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands. Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are essential for promoting the crucial reductive elimination step.[2] Air-stable palladium pre-catalysts that incorporate these ligands are commercially available and highly effective.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃) are the most common choices.[11][12] The choice of base can be substrate-dependent.
-
Solvent: The reaction must be conducted under strictly anhydrous conditions. Aprotic solvents such as toluene, THF, or dioxane are standard.[11]
Data Presentation: Reaction Conditions
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | [11] |
| Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 80-110 | [2] |
| XPhos Pd G3 | (Pre-catalyst) | KOt-Bu | THF | 80-100 | [2] |
| Conditions are generalized and require optimization for specific amine coupling partners. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), the strong base (e.g., NaOt-Bu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Other Notable Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other coupling strategies can also be employed for the functionalization of this substrate.
-
Mizoroki-Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[13] It typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or can be ligand-free, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF at elevated temperatures (110-130 °C).[13][14]
-
Ullmann Condensation: A classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[15] While traditional conditions are harsh (high temperatures), modern protocols using amino acids as ligands can facilitate the reaction at significantly lower temperatures.[15][16] This can be a useful alternative for specific nucleophiles when palladium-catalyzed methods fail.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Suboptimal temperature. | Use a fresh batch of catalyst or a more stable pre-catalyst. Incrementally increase the reaction temperature by 10-20 °C.[2] |
| Dehalogenation | The free amino group promotes the formation of a palladium-hydride species.[2] | Protect the amino group (e.g., with Boc₂O). Use bulky, electron-rich ligands (XPhos, SPhos) to favor reductive elimination. Use a milder base (K₂CO₃, K₃PO₄).[2] |
| Homocoupling | Presence of oxygen deactivating the catalyst (Suzuki) or promoting alkyne dimerization (Sonogashira). | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[1][7] |
| Inconsistent Results | Impurities in starting materials; variable water content in solvents. | Use high-purity reagents. Use anhydrous solvents for Buchwald-Hartwig; for Suzuki, ensure the water ratio is consistent.[2] |
References
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. [Link]
-
Synthesis of methyl 4-bromobenzoate. (n.d.). PrepChem.com. [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2025). ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). National Institutes of Health. [Link]
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. (n.d.). ResearchGate. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (n.d.). Beilstein Journals. [Link]
-
Mizoroki-Heck reactions of aryl-bromides/chlorides with 4- methyl... (n.d.). ResearchGate. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015). ResearchGate. [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion. (n.d.). ChemRxiv. [Link]
-
The mechanism of the modified Ullmann reaction. (n.d.). Semantic Scholar. [Link]
-
Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions (2005). (2005). SciSpace. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application Notes: Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate as a Versatile Intermediate in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of Substituted Benzoates in Agrochemical Discovery
In the landscape of modern agriculture, the development of novel, effective, and selective agrochemicals is paramount for ensuring global food security. Substituted aromatic compounds, particularly derivatives of aminobenzoic acid, represent a cornerstone in the synthesis of a wide array of pesticides, including herbicides and insecticides.[1] The strategic arrangement of functional groups on the benzene ring allows for a diverse range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physical properties.
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a prime example of such a versatile building block. Its structure, featuring an amino group, a bromine atom, a methyl ester, and a benzyloxy protecting group, offers multiple reactive sites for the construction of complex agrochemical scaffolds. This application note provides a detailed exploration of the potential applications of this compound in agrochemical synthesis, with a focus on the development of novel herbicides. We will delve into the rationale for its use, present a hypothetical, yet chemically sound, synthetic pathway to a novel herbicidal compound, and provide detailed experimental protocols for key transformations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H14BrNO3 | CymitQuimica[2] |
| Molecular Weight | 336.18 g/mol | CymitQuimica[2] |
| Appearance | Solid | CymitQuimica[2] |
| Purity | ≥95% | CymitQuimica[2] |
| CAS Number | 881909-58-6 | CymitQuimica[2] |
Rationale for Application in Herbicide Synthesis: A Privileged Scaffold
The structural motifs present in this compound make it an attractive starting material for the synthesis of novel herbicides. The core aminobenzoate structure is a known toxophore in several classes of herbicides. The strategic placement of the bromo and benzyloxy groups offers significant advantages for synthetic diversification and targeted molecular design.
-
The Amino Group: The primary amino group serves as a key nucleophile, readily participating in amide bond formation, N-alkylation, and the construction of heterocyclic rings, which are common features in many commercial herbicides.
-
The Bromo Substituent: The bromine atom is a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions and is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3] This allows for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a broad chemical space to optimize herbicidal activity.
-
The Benzyloxy Group: The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality. This is critical to prevent unwanted side reactions during transformations targeting other parts of the molecule. Its removal under specific conditions later in the synthetic sequence can unmask a free hydroxyl group, which can be a key pharmacophore for herbicidal action or a site for further derivatization.
-
The Methyl Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. Carboxylic acid moieties are common in auxin-mimic herbicides, which disrupt plant growth by interfering with hormonal pathways.
Hypothetical Synthetic Pathway: From Intermediate to a Novel Herbicide
To illustrate the synthetic utility of this compound, we propose a hypothetical multi-step synthesis of a novel herbicidal agent, "Herbicidin A". This pathway leverages the key reactive sites of the starting material to construct a molecule with features commonly found in active herbicides.
References
Application Notes & Protocols: Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate as a Versatile Building Block for Novel Compound Synthesis
Abstract
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a nucleophilic amino group, a handle for cross-coupling in the form of an aryl bromide, and a modifiable methyl ester—offers a strategic platform for the convergent synthesis of complex molecular architectures. The benzyloxy group provides steric influence and serves as a protected phenol, which can be revealed in later synthetic steps for further diversification. This document provides an in-depth guide on the strategic application of this reagent, detailing field-proven protocols for key transformations and explaining the scientific rationale behind methodological choices.
Structural Features and Strategic Reactivity
This compound possesses three primary points of reactivity that can be addressed with high selectivity. Understanding the interplay of these functional groups is crucial for strategic synthetic planning.
-
Aryl Bromide (C5-Br): The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for robust C-C and C-N bond formation.[1]
-
Amino Group (C4-NH₂): The primary amine is a potent nucleophile, readily undergoing acylation to form amides or participating in C-N coupling reactions. Its electron-donating nature also activates the aromatic ring, influencing the kinetics of other transformations.
-
Methyl Ester (C1-CO₂Me): The ester group is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides. This site is typically addressed after modifications at the bromide or amino positions.
-
Benzyloxy Group (C3-OBn): This group acts as a protecting group for a phenol. Its removal via hydrogenolysis uncovers a new site for functionalization, such as etherification or esterification.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent handle for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for their reliability and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction creates a biaryl linkage by coupling the aryl bromide with an organoboron species.[2] This is one of the most robust methods for constructing carbon-carbon bonds.
Causality Behind Protocol Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ is common. For challenging substrates, more advanced systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ are employed. These ligands accelerate the rate-limiting reductive elimination step, which can outcompete side reactions like debromination.[3]
-
Base: A base is required to activate the boronic acid in the transmetalation step.[4] An inorganic base like K₂CO₃ or K₃PO₄ is often preferred over strong organic bases to minimize side reactions, especially given the presence of the ester and amino functionalities.[3]
-
Solvent: A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.[2]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and potassium carbonate (K₂CO₃, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can lead to side reactions like homocoupling of the boronic acid.[5]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). Purge the resulting slurry with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under a positive flow of the inert gas.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5%) / XPhos (3.3%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[6][7] This reaction has become indispensable in medicinal chemistry for synthesizing arylamines.[8]
Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a specific palladium pre-catalyst and a bulky, electron-rich phosphine ligand. Buchwald's pre-catalysts (e.g., G3 or G4 precatalysts) are highly efficient. The ligand's role is to facilitate both the oxidative addition and the final reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine coupling partner (or the intermediate palladium-amine complex) without acting as a competing nucleophile.[7]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are required to prevent quenching the strong base and to ensure good solubility of the reactants and catalyst.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5–2.0 eq.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 90–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Amide Bond Formation via N-Acylation
The free amino group is readily available for acylation to form a diverse range of amide derivatives. This transformation is fundamental in peptide synthesis and the broader field of medicinal chemistry.[10]
Causality Behind Protocol Choices:
-
Coupling Reagents: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water. Therefore, the carboxylic acid must be "activated". Carbodiimide reagents like EDC, often used with additives like HOBt or NHS, form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[11] Alternatively, uronium/aminium salt-based reagents like HATU or HBTU provide rapid and efficient coupling, often minimizing side reactions.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize any acid salts present and to facilitate the reaction.[11]
Protocol 3.1: General Procedure for Amide Coupling using HATU
-
Activation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid of interest (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0–3.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add a solution of this compound (1.0 eq.) in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2–16 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
Conclusion
This compound is a high-potential building block for constructing diverse and complex molecules. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and robust amide bond formation techniques, researchers can efficiently access novel compounds. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals to unlock the full synthetic potential of this versatile intermediate. Strategic protection and sequential functionalization of its key reactive sites open a vast chemical space for exploration.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. BenchChem.
-
Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Wang, S., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem. [Link]
- BenchChem. (2025).
-
El-Faham, A., & Albericio, F. (2011). Evolution of amide bond formation. Request PDF on ResearchGate. [Link]
-
Truong, T., et al. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application of 4-Amino-3-bromobenzoic Acid and its Isomers in Agrochemical Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Strategic Role of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in the quest for novel therapeutics. Among the vast arsenal of chemical scaffolds, substituted aminobenzoic acids have emerged as privileged structures, prized for their synthetic versatility and their ability to engage with a wide array of biological targets. This guide delves into the nuanced role of a particularly strategic, albeit specialized, building block: Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate . We will explore its intrinsic chemical attributes and elucidate its application in the rational design and synthesis of targeted therapies, with a particular focus on the development of next-generation kinase inhibitors.
Compound Profile: A Trifecta of Functionality
This compound is a polysubstituted aniline derivative that offers a unique combination of reactive sites and modulating groups, making it an asset in sophisticated drug design campaigns.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 881909-58-6 | [1][2] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | [1] |
| Molecular Weight | 336.18 g/mol | [1] |
| Appearance | Solid | [1] |
The strategic utility of this molecule is rooted in its three key functional domains:
-
The Nucleophilic Amine: The primary amino group serves as a crucial handle for amide bond formation, a cornerstone of bio-conjugation and the construction of peptidomimetic and heterocyclic scaffolds. In the context of kinase inhibitors, this amine is often positioned to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket.
-
The Versatile Bromine: The bromine atom is not merely a placeholder. It can serve multiple purposes:
-
A Handle for Cross-Coupling: It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can contribute to enhanced potency and selectivity.
-
Modulation of Physicochemical Properties: The presence of the bromine atom influences the lipophilicity and electronic properties of the molecule.
-
-
The Sterically Influential Benzyloxy Group: The benzyloxy group offers several advantages:
-
Steric Bulk: It can be used to probe and occupy specific pockets within a target protein's binding site, potentially leading to increased affinity and selectivity.
-
Protecting Group: In some synthetic routes, the benzyl group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in a later step to reveal a new reactive handle or a key pharmacophoric feature.
-
Modulation of Solubility: The benzyloxy group can impact the solubility profile of the molecule and its intermediates.
-
Application Spotlight: Synthesis of a Potent Polo-Like Kinase 1 (PLK1) Inhibitor Scaffold
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle progression.[3] Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[3] The following protocol outlines a representative synthesis of a novel PLK1 inhibitor scaffold, leveraging the unique functionalities of this compound.
Rationale for Synthetic Design
The design of this synthetic route is guided by the following principles:
-
Core Scaffold Construction: The initial steps focus on the construction of a central heterocyclic core, a common feature in many kinase inhibitors.
-
Exploration of Chemical Space: The bromine atom on the starting material is strategically retained for late-stage functionalization, allowing for the rapid generation of a library of analogs to probe structure-activity relationships (SAR).
-
Target Engagement: The final compound is designed to place key functional groups in positions that are known to interact with the ATP-binding site of PLK1.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a PLK1 inhibitor scaffold.
Detailed Experimental Protocol
Step 1: Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization to form the Benzoxazinone Intermediate
-
Dissolution: Dissolve the crude product from Step 1 in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).
-
Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring for the formation of the benzoxazinone ring.
-
Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Step 3: Formation of the Aminopyrimidine Core
-
Reaction Setup: In a sealed reaction vessel, combine the benzoxazinone intermediate (1.0 eq) and guanidine hydrochloride (2.0 eq) in a suitable solvent like 2-butanol or N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a base such as sodium ethoxide or potassium tert-butoxide (3.0 eq).
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with an acid and extract the product. Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine derivative.
Step 4: Diversification via Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine the brominated aminopyrimidine derivative (1.0 eq), a desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent: Add a mixture of solvents, typically dioxane and water.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-140 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the final compound by preparative high-performance liquid chromatography (HPLC) to yield a library of PLK1 inhibitor scaffolds.
Structure-Activity Relationship (SAR) Insights
The benzyloxy and bromo functionalities of the starting material play a crucial role in guiding SAR studies.
Caption: SAR exploration enabled by the starting material's functionalities.
By systematically modifying the substituents introduced at the bromine position and on the benzyl ring of the benzyloxy group, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, introducing electron-withdrawing groups on the benzyl ring can modulate the electronics of the core, while larger groups introduced via Suzuki coupling can probe for additional binding pockets.
Conclusion: A Versatile Tool for Targeted Drug Discovery
This compound represents a sophisticated and highly versatile building block for modern drug discovery. Its unique combination of a nucleophilic amine, a versatile bromine handle, and a sterically influential benzyloxy group provides medicinal chemists with a powerful tool to construct complex molecular architectures and systematically explore structure-activity relationships. The application of this reagent in the synthesis of targeted therapies, such as the PLK1 inhibitor scaffold detailed herein, underscores its potential to accelerate the development of novel therapeutics for a range of diseases.
References
-
MySkinRecipes. Halogenated Benzoic Acids. Available at: [Link]
-
Lee, K. S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2159. Available at: [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Introduction
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted benzene ring offers multiple points for further chemical modification, making it a valuable building block for the development of novel bioactive molecules. The presence of an amino group, a benzyloxy ether, and a bromine atom on the aromatic core provides a unique combination of electronic and steric properties that can be exploited in drug design and discovery.
This document provides a comprehensive guide for the multi-step synthesis of this compound, with a focus on scalability and process optimization for laboratory and pilot-plant scale production. The proposed synthetic route is designed to maximize yield and purity while ensuring operational safety and efficiency. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss critical process parameters for successful scale-up.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of the target molecule involves three key transformations: esterification of a carboxylic acid, bromination of an aromatic ring, and benzylation of a hydroxyl group. The order of these steps is critical to the success of the synthesis, as the functional groups can interfere with each other under certain reaction conditions. A retrosynthetic analysis suggests the following pathway:
Caption: Retrosynthetic analysis of the target molecule.
This forward synthetic approach, starting with the esterification of 4-amino-3-hydroxybenzoic acid, followed by bromination and then benzylation, is strategically chosen for the following reasons:
-
Initial Esterification: Converting the carboxylic acid to its methyl ester early in the synthesis simplifies purification of subsequent intermediates, as the ester is generally less polar and more soluble in organic solvents than the corresponding carboxylic acid.
-
Protection of the Amino Group: The amino group is a strong activating group and a nucleophile, which can lead to undesired side reactions during bromination and benzylation. Therefore, it is crucial to protect the amino group before these steps. Acetylation is a common and effective method for this purpose.
-
Regioselective Bromination: Bromination of the electron-rich aromatic ring is directed by the activating amino and hydroxyl groups. Performing this step after esterification and protection of the amino group ensures regioselective bromination at the position ortho to the hydroxyl group and meta to the amino group.
-
Final Benzylation: The final step involves the O-benzylation of the hydroxyl group. This Williamson ether synthesis is a reliable and high-yielding reaction.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 4-acetamido-3-hydroxybenzoate (Protection and Esterification)
This initial step combines the protection of the amino group as an acetamide and the esterification of the carboxylic acid. Performing these reactions in a one-pot fashion can improve process efficiency.
Reaction Scheme:
Caption: Synthesis of Methyl 4-acetamido-3-hydroxybenzoate.
Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol).
-
Acetylation: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at this temperature.
-
Esterification: To the reaction mixture, slowly add concentrated sulfuric acid (0.2 eq) while maintaining the temperature below 20 °C. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol. Slowly pour the residue into ice-cold water (20 vol) with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash with cold water until the filtrate is neutral. Dry the product under vacuum at 50-60 °C to a constant weight. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Part 2: Synthesis of Methyl 4-acetamido-3-hydroxy-5-bromobenzoate (Bromination)
This step involves the regioselective bromination of the activated aromatic ring.
Reaction Scheme:
Caption: Synthesis of Methyl 4-acetamido-3-hydroxy-5-bromobenzoate.
Protocol:
-
Reaction Setup: In a reactor protected from light, dissolve Methyl 4-acetamido-3-hydroxybenzoate (1.0 eq) in acetonitrile (15 vol).
-
Bromination: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Isolation and Purification: The product will precipitate from the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethyl acetate/hexane can be performed for further purification.
Part 3: Synthesis of Methyl 4-acetamido-3-(benzyloxy)-5-bromobenzoate (Benzylation)
This step involves the formation of the benzyl ether.
Reaction Scheme:
Caption: Synthesis of Methyl 4-acetamido-3-(benzyloxy)-5-bromobenzoate.
Protocol:
-
Reaction Setup: In a reactor, suspend Methyl 4-acetamido-3-hydroxy-5-bromobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone (20 vol).
-
Benzylation: Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Wash the filter cake with acetone.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Part 4: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target molecule.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve Methyl 4-acetamido-3-(benzyloxy)-5-bromobenzoate (1.0 eq) in methanol (10 vol).
-
Deprotection: Add concentrated hydrochloric acid (3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the deprotection by TLC or HPLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 vol).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography or recrystallization to achieve high purity.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Amino-3-hydroxybenzoic acid | Acetic Anhydride, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |
| 2 | Methyl 4-acetamido-3-hydroxybenzoate | N-Bromosuccinimide | Acetonitrile | RT | 2-4 | 80-90 |
| 3 | Methyl 4-acetamido-3-hydroxy-5-bromobenzoate | Benzyl Bromide, K₂CO₃ | Acetone | Reflux | 8-12 | 75-85 |
| 4 | Methyl 4-acetamido-3-(benzyloxy)-5-bromobenzoate | HCl | Methanol | Reflux | 2-4 | 90-98 |
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to the reaction mixture to control the exothermic reaction.
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Store in a dark, cool place and handle with care.
-
Benzyl Bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.[1]
-
Hydrochloric Acid: Corrosive. Handle with care.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.
Conclusion
The multi-step synthesis of this compound presented in this application note provides a robust and scalable route for the production of this valuable intermediate. By carefully controlling the reaction conditions and employing a suitable protecting group strategy, high yields and purity can be achieved. The detailed protocols and safety information provided herein are intended to guide researchers and chemists in the successful synthesis and scale-up of this important compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515280, Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important synthetic intermediate.
Synthesis Overview: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize side products. The most logical and scientifically sound pathway involves the sequential modification of a readily available starting material, 4-hydroxybenzoic acid. This guide will walk you through each critical step, from esterification and bromination to the final benzylation, highlighting potential challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Part 1: Synthesis of the Key Intermediate: Methyl 4-amino-3-bromo-5-hydroxybenzoate
This initial phase of the synthesis is crucial for setting the stage for a successful final product. The following questions address the key challenges in obtaining the hydroxylated and brominated intermediate.
Q1: My Fischer esterification of 4-hydroxybenzoic acid is slow or incomplete. How can I improve the yield of Methyl 4-hydroxybenzoate?
A1: Low yields in Fischer esterification are often due to an unfavorable equilibrium or insufficient catalysis.
-
Causality: The reaction between a carboxylic acid and an alcohol is a reversible equilibrium. To drive the reaction towards the ester product, the removal of water is essential.
-
Troubleshooting:
-
Increase the excess of methanol: Using a large excess of methanol can shift the equilibrium towards the product.
-
Ensure a dry reaction environment: Use anhydrous methanol and dry glassware.
-
Sufficient acid catalyst: A catalytic amount of a strong acid like sulfuric acid is necessary. Ensure you are using an adequate amount (typically 5-10 mol%).
-
Reaction time and temperature: Refluxing for an extended period (4-6 hours) is often required for complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Q2: During the bromination of Methyl 4-hydroxybenzoate, I am observing the formation of a di-brominated side product. How can I improve the selectivity for mono-bromination?
A2: The formation of 3,5-dibromo-4-hydroxybenzoate is a common side reaction due to the activating effect of the hydroxyl group.
-
Causality: The hydroxyl group is a strong ortho-, para-director, making both positions ortho to it susceptible to electrophilic substitution.
-
Troubleshooting:
-
Control stoichiometry: Use a precise 1:1 molar ratio of Methyl 4-hydroxybenzoate to bromine.
-
Slow addition of bromine: Add the bromine solution dropwise at a low temperature (0-5 °C) to control the reaction rate and improve selectivity.
-
Choice of solvent: Using a less polar solvent can sometimes reduce the reactivity of the bromine. A mixture of dichloromethane and glacial acetic acid can be effective.[1]
-
Q3: The nitration of Methyl 3-bromo-4-hydroxybenzoate is giving me a low yield and multiple products. What are the critical parameters for this step?
A3: Nitration of substituted phenols can be sensitive to reaction conditions, leading to oxidation or the formation of isomers.
-
Causality: The combination of an activating hydroxyl group and a deactivating but ortho-, para-directing bromine atom can lead to complex reaction outcomes. The conditions must be carefully controlled to favor nitration at the position ortho to the hydroxyl group and meta to the ester.
-
Troubleshooting:
-
Use a mild nitrating agent: A mixture of nitric acid in sulfuric acid is a standard nitrating agent. The concentration and temperature should be carefully controlled.
-
Low temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize side reactions.
-
Slow addition: Add the nitrating agent slowly to the solution of the phenol to maintain temperature control and prevent localized high concentrations of the nitrating agent.
-
Q4: The reduction of the nitro group to an amine is not going to completion. What can I do?
A4: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent.
-
Causality: The choice of reducing agent and reaction conditions are critical for a clean and complete reduction of the nitro group.
-
Troubleshooting:
-
Catalyst selection: Palladium on carbon (Pd/C) with hydrogen gas is a common and effective method. Ensure the catalyst is fresh and active.
-
Alternative reducing agents: Tin(II) chloride in hydrochloric acid or iron powder in the presence of an acid are also effective for reducing nitro groups on aromatic rings.
-
Reaction monitoring: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, adding more reducing agent or fresh catalyst may be necessary.
-
Part 2: Final Steps - Benzylation and Deprotection
Q5: I am getting a mixture of O-benzylated and N-benzylated products. How can I achieve selective O-benzylation?
A5: The nucleophilicity of the amino group can compete with the hydroxyl group during benzylation.
-
Causality: Both the hydroxyl and amino groups can act as nucleophiles. To achieve selective O-benzylation, the more nucleophilic amino group must be temporarily protected.
-
Troubleshooting:
-
Protect the amino group: A highly effective method is to form an imine (Schiff base) by reacting the amino group with benzaldehyde. This temporarily removes the nucleophilicity of the nitrogen.
-
Choice of base: Use a non-nucleophilic base like potassium carbonate for the benzylation step to avoid side reactions.
-
Reaction conditions: The benzylation reaction (Williamson ether synthesis) with benzyl bromide should be carried out in a suitable polar aprotic solvent like acetone or DMF.
-
Q6: The deprotection of the imine is resulting in a low yield of the final product. What are the optimal conditions for this step?
A6: The hydrolysis of the imine needs to be efficient without causing degradation of the product.
-
Causality: The imine is hydrolyzed back to the amine under acidic conditions. The conditions should be mild enough to avoid cleavage of the benzyl ether or the methyl ester.
-
Troubleshooting:
-
Mild acidic conditions: Treatment with a dilute solution of hydrochloric acid is typically sufficient to hydrolyze the imine.
-
Reaction monitoring: Monitor the progress of the deprotection by TLC to ensure complete conversion without prolonged exposure to acidic conditions.
-
Work-up: After hydrolysis, neutralization with a base like sodium bicarbonate is necessary to isolate the free amine product.
-
Experimental Protocols
Step-by-Step Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis, incorporating best practices to maximize yield and purity.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of Methyl 4-amino-3-bromo-5-hydroxybenzoate
-
Esterification of 4-Hydroxybenzoic Acid:
-
Suspend 4-hydroxybenzoic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (5-10 mol%).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Bromination of Methyl 4-hydroxybenzoate:
-
Dissolve Methyl 4-hydroxybenzoate in glacial acetic acid.[2]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 5 °C.[1]
-
Stir the reaction at room temperature for 18-24 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol/water.
-
-
Nitration of Methyl 3-bromo-4-hydroxybenzoate:
-
Dissolve Methyl 3-bromo-4-hydroxybenzoate in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-10 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
-
Reduction of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate:
-
Dissolve the nitro compound in methanol.
-
Add activated iron powder (excess) and a solution of ammonium chloride.[3]
-
Heat the mixture to reflux for 3-4 hours, monitoring by TLC.[3]
-
Cool the reaction, filter through celite to remove the iron, and wash the filter cake with hot methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 4-amino-3-bromo-5-hydroxybenzoate.
-
Part 2: Benzylation and Deprotection
-
Protection of the Amino Group:
-
Dissolve the crude Methyl 4-amino-3-bromo-5-hydroxybenzoate in methanol.
-
Add benzaldehyde (1.0 equivalent) and stir at room temperature for 1-2 hours to form the imine.
-
Remove the solvent under reduced pressure. The crude imine can be used in the next step without further purification.
-
-
O-Benzylation:
-
Dissolve the crude imine in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) and benzyl bromide (1.1 equivalents).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.
-
-
Deprotection of the Imine:
-
Dissolve the crude benzylated intermediate in a suitable solvent like THF or methanol.
-
Add a dilute solution of hydrochloric acid (e.g., 1M HCl) and stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the final product, this compound, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| 1. Esterification | 4-Hydroxybenzoic Acid | Methanol, H₂SO₄ | >90% |
| 2. Bromination | Methyl 4-hydroxybenzoate | Bromine, Acetic Acid | 70-80%[2] |
| 3. Nitration | Methyl 3-bromo-4-hydroxybenzoate | HNO₃, H₂SO₄ | 60-70% |
| 4. Reduction | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | Fe, NH₄Cl | ~78%[3] |
| 5. Protection | Methyl 4-amino-3-bromo-5-hydroxybenzoate | Benzaldehyde | Quantitative |
| 6. Benzylation | Imine-protected intermediate | Benzyl bromide, K₂CO₃ | 70-85% |
| 7. Deprotection | Benzylated intermediate | Dilute HCl | >90% |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Purification of Crude Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for the purification of crude Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our aim is to equip you with the scientific rationale and practical knowledge to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as the precursor to the amine or the brominating/benzylating agents.
-
Over-brominated or under-brominated species: Depending on the stoichiometry and reaction conditions of the bromination step.
-
Products of de-benzylation: The benzyloxy group can be sensitive to certain conditions, leading to the formation of the corresponding phenol.[1][2]
-
Hydrolysis of the methyl ester: Exposure to strong acidic or basic conditions during workup can lead to the formation of the carboxylic acid.[3]
-
Side-products from benzylation: Formation of dibenzyl ether is a possibility.[4]
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. A preliminary analysis of the crude mixture by Thin-Layer Chromatography (TLC) is highly recommended to determine the complexity of the impurity profile and to select the appropriate purification method.
Q3: How do I choose between recrystallization and column chromatography?
A3: Here's a general guideline:
-
Recrystallization is ideal when your crude product is relatively pure (e.g., >90%) and contains small amounts of impurities with different solubility profiles. It is an excellent method for obtaining highly crystalline, pure material.
-
Column chromatography is more suitable for complex mixtures containing multiple impurities or when the impurities have similar solubility to the desired product. It offers superior separation power for a wider range of compounds.
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of the "good" solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling.
-
If the problem persists, consider using a different solvent system.[4]
-
Q5: I have a very low yield after recrystallization. What are the likely causes?
A5: Low yield is a common issue in recrystallization. The primary culprits are:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible.
-
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
Q6: My recrystallized product is still colored. How can I remove colored impurities?
A6: Colored impurities can be persistent.
-
Solution:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired product.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.
-
Column Chromatography Issues
Q7: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this?
A7: Tailing is a common problem when purifying basic compounds like aromatic amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.
-
Solution:
-
Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel.
-
Q8: I am not getting good separation between my product and an impurity. What can I do?
A8: Poor separation can be addressed by optimizing your mobile phase.
-
Solution:
-
Adjust Solvent Polarity: If the spots are too close together, try a less polar solvent system (a shallower gradient) to increase the separation.
-
Change Solvents: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation and improve resolution.
-
Q9: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this?
A9: The benzyloxy group can be sensitive to acidic conditions, and silica gel is acidic. Debenzylation is a potential side reaction on the column.
-
Solution:
-
TLC Test: Spot your pure compound on a TLC plate and let it sit for an hour. If a new, more polar spot appears, your compound is likely decomposing on the silica.
-
Neutralize the Silica: As mentioned for tailing, adding triethylamine to the eluent can help neutralize the silica and prevent decomposition.
-
Use a Different Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Experimental Protocols
Protocol 1: Recrystallization from a Dichloromethane/Methanol Solvent System
This protocol is based on methods used for structurally similar compounds and is a good starting point for the recrystallization of this compound.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot dichloromethane required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the dichloromethane solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Crystal Formation: Add a few more drops of dichloromethane until the cloudiness just disappears. Set the flask aside and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Caption: Workflow for flash column chromatography.
-
Mobile Phase Selection: Based on TLC analysis, a gradient of ethyl acetate in hexanes is a good starting point. To prevent tailing, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). For better separation, it is often preferable to "dry-load" the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% to 50% ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Technique | Details | Expected Outcome |
| Purity Assessment | Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254Mobile Phase: 20-30% Ethyl acetate in Hexanes | Rf value of ~0.3-0.5 |
| Recrystallization | Solvent System | Dichloromethane (good solvent) / Methanol (anti-solvent) | High purity crystalline solid |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Purified product |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes + 0.5% Triethylamine | Separation of impurities |
References
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Reddit. (2024). Recrystallization Issues. [Link]
-
ResearchGate. (2025). Rearrangement and Loss of Bromine Radical and CO from Some Bromobenzyl Alcohols following Electron Ionisation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction, identify impurities, and ensure the highest quality of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Question 1: My final product shows a lower than expected molecular weight on the mass spectrum, and there's a new peak in my HPLC. What could this be?
Answer:
This issue frequently points to the unintentional debenzylation of the starting material or product, resulting in the formation of Methyl 4-amino-3-hydroxy-5-bromobenzoate .
Causality: The benzyl ether protecting group can be labile under certain conditions. Cleavage can be promoted by acidic or basic conditions, and particularly by catalytic hydrogenolysis. If you are using a palladium catalyst for any step, or if your reaction conditions are strongly acidic or basic, debenzylation is a likely side reaction.[1][2] The presence of a bromo substituent can also influence the lability of the benzyl group.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Low Yield in the Bromination of a 4-Aminobenzoate Precursor
Welcome to the technical support center for the bromination of 4-aminobenzoate precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable solutions based on established chemical principles.
Q1: My bromination of ethyl 4-aminobenzoate is resulting in a low yield of the desired mono-brominated product. What are the most likely causes and how can I fix this?
Low yields in this reaction are often traced back to several key factors: incomplete reaction, formation of side products, or loss of product during workup and purification.[1]
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Reagent Quality: Ensure your brominating agent, such as N-Bromosuccinimide (NBS) or bromine, is fresh and has been stored correctly to prevent degradation.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1] However, be aware that higher temperatures can also promote side reactions.[2]
-
Insufficient Brominating Agent: Verify that you are using a stoichiometric amount (at least a 1:1 molar ratio) of the brominating agent to your 4-aminobenzoate precursor.[2]
-
-
Side Product Formation:
-
Over-bromination: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[3][4] This can lead to the formation of di-brominated byproducts, most commonly 4-amino-3,5-dibromobenzoic acid derivatives.[1][2]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[1]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for mono-bromination.[2]
-
-
Oxidation: The starting material or product can be susceptible to oxidation, leading to colored impurities.[1]
-
-
Product Loss During Workup:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
The formation of di-brominated species is a very common issue due to the highly activating nature of the amino group.[2] The most effective strategy to achieve selective mono-bromination is to temporarily reduce the activating effect of the amino group by using a protecting group.[2][5]
Protecting Group Strategy:
-
Acetylation: The amino group can be acetylated using acetic anhydride to form an acetamido group (-NHCOCH₃).[2][5] This group is still an ortho, para-director but is significantly less activating than the amino group.[5]
-
Bromination: The bromination is then performed on the N-acetylated precursor. The reduced activation of the ring greatly favors mono-bromination.[2]
-
Hydrolysis (Deprotection): The acetamido group is then hydrolyzed back to the amino group using acidic or basic conditions to yield the desired mono-brominated product.[2]
Experimental Protocol: Acetylation of 4-Aminobenzoate
| Step | Procedure |
| 1 | Dissolve the 4-aminobenzoate precursor in glacial acetic acid in a fume hood. |
| 2 | Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic. |
| 3 | After the initial exotherm subsides, gently heat the mixture to ensure the reaction goes to completion. |
| 4 | Pour the warm mixture into ice-cold water to precipitate the N-acetyl-4-aminobenzoate. |
| 5 | Collect the solid product by vacuum filtration, wash with cold water, and dry. |
This protocol is adapted from general procedures for the acetylation of anilines.[2]
Reaction Pathway Visualization:
Caption: Selective mono-bromination pathway.
Q3: My final product is colored, not the expected white or light yellow solid. What causes this and how can I purify it?
The presence of color in your final product typically indicates impurities, often arising from oxidation byproducts.[1]
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the final product. A mixture of ethanol and water or methanol and water can be a good starting point for finding a suitable solvent system.[1]
-
Activated Charcoal: Before recrystallization, you can treat the crude product solution with activated charcoal to adsorb colored impurities.[1]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in the bromination of anilines?
Glacial acetic acid serves multiple purposes in this reaction. It acts as a solvent that can polarize the bromine molecule, making it a better electrophile.[6][7] In aqueous solutions, bromine ionization is extensive, leading to a high concentration of bromonium ions and subsequent polybromination.[6] Glacial acetic acid moderates this ionization, leading to a lower concentration of the active brominating species and thus better control over the reaction.[6][7]
Q2: Which is a better brominating agent for this reaction: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both Br₂ and NBS are commonly used for the bromination of activated aromatic rings.[8]
-
Bromine (Br₂): Often used in a solution of glacial acetic acid. It is a strong brominating agent.[2]
-
N-Bromosuccinimide (NBS): A solid reagent that is often easier and safer to handle than liquid bromine.[9] It provides a slow, controlled release of electrophilic bromine, which can sometimes lead to better selectivity and milder reaction conditions.[9] For highly activated substrates like 4-aminobenzoates, NBS can be an excellent choice to minimize over-bromination.[1][10]
The choice often depends on the specific substrate, desired reaction conditions, and safety considerations. For direct bromination without a protecting group, NBS in a solvent like DMF at a controlled temperature (e.g., 0-5 °C) is a well-established method.[1][10]
Q3: How does temperature affect the selectivity and yield of the reaction?
Temperature is a critical parameter in the bromination of activated aromatic compounds.
-
Low Temperatures (0-5 °C): Generally favor mono-bromination by slowing down the reaction rate, which increases the selectivity for the kinetically favored product.[2] This is particularly important when dealing with highly activated substrates to prevent over-bromination.
-
Higher Temperatures: While they can increase the reaction rate and help drive an incomplete reaction to completion, they also significantly increase the risk of polybromination and other side reactions.[2][11]
It is generally recommended to start the reaction at a low temperature and monitor its progress by TLC, only slightly increasing the temperature if the reaction is sluggish.
Q4: Can I avoid using a protecting group and still achieve good mono-selectivity?
While using a protecting group is the most reliable method, you can improve mono-selectivity without it by carefully controlling the reaction conditions:
-
Precise Stoichiometry: Use no more than a 1.0 to 1.05 molar equivalent of the brominating agent.[1]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.[1]
-
Low Temperature: Maintain the reaction temperature at 0 °C or below.[2]
-
Solvent Choice: Using a less polar solvent can sometimes reduce the reactivity of the brominating agent.[2]
However, even with these precautions, achieving high yields of the mono-brominated product without any di-brominated byproduct can be challenging for highly activated substrates like 4-aminobenzoates.[2]
References
-
Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?[Link]
-
Quora. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride?[Link]
-
Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline?[Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.[Link]
-
Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?[Link]
-
YouTube. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.[Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.[Link]
-
ResearchGate. (n.d.). Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using n Bu4NBr | Request PDF.[Link]
-
Khan Academy. (n.d.). Bromination of Aniline (video).[Link]
-
ResearchGate. (n.d.). Mechanism for para-bromination of active aniline.[Link]
-
National Institutes of Health. (n.d.). Electrochemical Bromination of Arenes in a 200% Cell - PMC.[Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.[Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.[Link]
-
ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?[Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium …[Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry.[Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.[Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Wordpress.[Link]
-
ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?[Link]
-
Journal of the Chemical Society C: Organic. (n.d.). A selective bromination of aromatic amines.[Link]
-
ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.[Link]
-
Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.[Link]
-
Reddit. (2024, February 13). Bromination Help : r/Chempros.[Link]
-
ResearchGate. (2025, August 5). The Effect of Temperature and pH on Bromate Formation by Ozonation.[Link]
-
PubMed. (2017, February 15). Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination.[Link]
-
PubMed. (1986, October 5). Purification and properties of 4-aminobenzoate hydroxylase, a new monooxygenase from Agaricus bisporus.[Link]
-
PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.[Link]
-
PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.[Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate - Organic Syntheses Procedure.[Link]
-
Pearson+. (n.d.). Predict the major product of the following bromination reactions.... | Study Prep.[Link]
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction time and temperature for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Technical Support Center: Synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights into optimizing the critical parameters of this reaction: time and temperature. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is an electrophilic aromatic substitution, specifically, the mono-bromination of the precursor, Methyl 4-amino-3-(benzyloxy)benzoate. The aromatic ring in the precursor is highly activated due to the strong electron-donating effects of the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups. These groups are ortho-, para-directing, and they synergistically direct the incoming electrophile (Br⁺) to the C-5 position, which is ortho to the benzyloxy group and meta to the amino group.
The primary challenge is controlling the high reactivity of the substrate to prevent undesirable side reactions, most notably over-bromination.[1]
Q2: Why is N-Bromosuccinimide (NBS) the recommended brominating agent over elemental bromine (Br₂)?
A2: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is generally the superior choice for highly activated aromatic systems for several key reasons:[2][3]
-
Milder & More Selective: NBS is a milder source of electrophilic bromine (Br⁺) compared to Br₂. This reduced reactivity is crucial for preventing runaway reactions and minimizing the formation of di- and tri-brominated byproducts, which is a significant risk with substrates as electron-rich as this.[1][4]
-
Stoichiometric Control: As a solid, NBS is easier to weigh and handle accurately, allowing for precise stoichiometric control (typically 1.0 to 1.1 equivalents). This helps ensure that only enough electrophilic bromine is present for the desired mono-bromination.
-
Operational Safety: NBS is safer and easier to handle in the lab than liquid bromine, which is highly corrosive, volatile, and toxic.
-
Byproduct: The reaction byproduct is succinimide, which is generally water-soluble and easily removed during aqueous workup.
Q3: Temperature control is frequently emphasized for this reaction. What is the scientific rationale behind this?
A3: The bromination of this substrate is a highly exothermic electrophilic aromatic substitution. The rate of this reaction is extremely sensitive to temperature for two primary reasons:
-
Rate of Reaction: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. For a highly favorable reaction like this one, even a small increase in temperature can lead to a dramatic acceleration, potentially causing the reaction to become uncontrollable and boil the solvent.
-
Selectivity: The activation energy for the second bromination (di-bromination) is likely not much higher than for the first. As you increase the thermal energy of the system, you provide more molecules with sufficient energy to overcome this second activation barrier. This leads to a significant decrease in selectivity for the desired mono-brominated product.
Therefore, maintaining a low and stable temperature is the most critical parameter for ensuring a safe, selective, and high-yielding reaction.[5][6]
Optimization of Reaction Time and Temperature
Q4: What is the optimal temperature range for this bromination, and how should it be managed?
A4: The optimal temperature range is between -10°C and 5°C .
-
Initial Addition: The addition of NBS to the substrate solution should be performed at the lower end of this range, ideally between -10°C and 0°C .[5] This ensures that the initial exothermic burst is well-controlled. The NBS should be added portion-wise over a period of 15-30 minutes, allowing the cooling bath to dissipate the heat generated after each addition.
-
Reaction Progression: After the addition is complete, the reaction can be allowed to stir at 0°C or slowly warm to 5°C. It is generally not recommended to let the reaction proceed at room temperature, as this significantly increases the risk of side product formation.[2]
| Parameter | Recommended Range | Rationale |
| Reagent Addition Temp. | -10°C to 0°C | Controls initial exotherm, maximizes selectivity. |
| Reaction Temp. | 0°C to 5°C | Balances reaction rate with minimizing side products. |
| Max Temp. Allowed | < 10°C | Higher temperatures risk loss of selectivity and safety. |
Table 1: Recommended Temperature Protocols
Q5: How does reaction time influence the yield and purity, and how can I monitor the reaction effectively?
A5: The optimal reaction time is typically between 1 to 4 hours . Both insufficient and excessive reaction times are detrimental.
-
Insufficient Time: Leads to incomplete conversion, leaving a significant amount of starting material.
-
Excessive Time: Increases the probability of side reactions, such as di-bromination or potential degradation of the product or starting material.
Effective Monitoring: The most reliable way to determine the optimal reaction time is by active monitoring using Thin Layer Chromatography (TLC).
-
TLC System: A good starting point for a TLC solvent system is 20-30% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica plate. Run a TLC every 30 minutes after the NBS addition is complete.
-
Endpoint: The reaction is considered complete when the starting material spot on the TLC plate has been completely consumed. Once the SM is gone, the reaction should be quenched promptly to prevent the formation of impurities.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q6: My yield is very low, and the TLC shows a lot of unreacted starting material. What went wrong?
A6: This outcome typically points to one of two issues:
-
Reaction Temperature Was Too Low: While crucial, if the temperature is kept excessively low (e.g., < -20°C) for the entire duration, the reaction rate may be so slow that it doesn't proceed to completion within a reasonable timeframe.
-
Inactive Reagent: The N-Bromosuccinimide (NBS) may have degraded. NBS should be a white crystalline solid. If it is yellow or brown, it has likely decomposed, liberating Br₂, and will be less effective. It is best practice to use freshly opened or purified NBS.
Solution: Repeat the reaction, allowing the temperature to rise to 0-5°C after the initial addition is complete. Always use high-purity NBS.
Q7: I have a good yield, but my product is contaminated with a major, less polar impurity. What is it and how do I prevent it?
A7: This is the classic sign of over-bromination , resulting in the formation of Methyl 4-amino-3-(benzyloxy)-2,5-dibromobenzoate. The di-brominated product is less polar and will have a higher Rf value on a normal-phase silica TLC plate.
Prevention is the best strategy:
-
Strict Temperature Control: This is the most critical factor. Perform the addition at -10°C to 0°C.
-
Slow Reagent Addition: Add the NBS in small portions over an extended period (20-30 minutes) rather than all at once. This keeps the instantaneous concentration of the electrophile low.
-
Precise Stoichiometry: Use no more than 1.05 equivalents of NBS. Weigh it carefully.
-
Prompt Quenching: As soon as TLC indicates the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.
| Issue | Probable Cause(s) | Recommended Actions |
| Low Conversion | 1. Temperature too low.2. Insufficient reaction time.3. Degraded NBS. | 1. Run reaction at 0-5°C.2. Monitor by TLC to completion.3. Use pure, crystalline NBS. |
| Di-bromo Impurity | 1. Temperature too high.2. NBS added too quickly.3. Excess NBS used. | 1. Maintain temp < 5°C.2. Add NBS in portions over 20-30 min.3. Use 1.0-1.05 eq. of NBS. |
| Multiple Unidentified Spots | 1. Reaction too warm.2. Prolonged reaction time.3. Impure starting materials. | 1. Adhere strictly to temperature protocol.2. Quench immediately upon completion.3. Recrystallize/purify starting material. |
Table 2: Troubleshooting Summary
Optimized Experimental Protocol
Disclaimer: This protocol is a guideline. All reactions should be performed by qualified individuals in a suitable chemical laboratory with appropriate safety precautions.
Materials:
-
Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Cooling: Place the flask in a cooling bath (e.g., ice-salt or acetone/dry ice) and cool the solution to between -10°C and -5°C.
-
Reagent Addition: Once the temperature is stable, add N-Bromosuccinimide (1.05 eq) in 4-5 small portions over 20 minutes. Use a thermometer to ensure the internal temperature does not rise above 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress every 30 minutes by TLC (25% EtOAc/Hexanes).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding an equal volume of cold, saturated aqueous sodium thiosulfate solution to consume any remaining electrophilic bromine.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure this compound.
References
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2415-2424. [Link]
-
Lowe, C., & Bailey, E. (2019). An optimization of time in the bromination of vanillin reaction. Georgia Journal of Science, 77(1), Article 8. [Link]
-
Gant, T. G., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8348–8355. [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
Yeung, C. S., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 816–821. [Link]
-
ResearchGate. (2023). Synthesis of methyl benzoate with substituents a,b. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a. [Link]
-
ResearchGate. (2017). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from Khan Academy. [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to remove unreacted starting materials from Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate and need to remove unreacted starting materials. This document provides troubleshooting advice, detailed purification protocols, and the scientific rationale behind the recommended procedures to ensure the highest purity of your final compound.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis typically involves multiple steps, and the crude product is often contaminated with unreacted starting materials and by-products. The presence of these impurities can significantly impact the results of downstream applications, making their removal a critical step in the experimental workflow.
This guide will focus on the purification of this compound from its most likely unreacted starting materials, based on common synthetic routes for analogous compounds.
Identifying Potential Unreacted Starting Materials
While a specific, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible and common synthetic strategy for this class of molecules involves the benzylation of a phenolic hydroxyl group. Therefore, the most probable synthetic route starts from Methyl 4-amino-3-hydroxy-5-bromobenzoate , which is then reacted with a benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base.
Based on this likely synthesis, the primary unreacted starting materials you may encounter in your crude product are:
-
Methyl 4-amino-3-hydroxy-5-bromobenzoate: The key precursor.
-
Benzyl bromide or Benzyl chloride: The benzylating agent.
-
Base: Such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), used to facilitate the reaction.
Additionally, side-products from the reaction could also be present.
Troubleshooting Guide: Removing Unreacted Starting Materials
This section is formatted as a series of frequently asked questions (FAQs) to directly address common purification challenges.
Q1: My crude product shows multiple spots on the TLC plate. How do I identify which spot corresponds to my desired product and the starting materials?
Answer:
Thin-Layer Chromatography (TLC) is an essential first step to assess the purity of your crude product and to develop a purification strategy.
-
Reference Spots: The most reliable method is to run a TLC with separate lanes for your crude product, a sample of the starting material (Methyl 4-amino-3-hydroxy-5-bromobenzoate), and the benzylating agent (if it is UV active). This will allow for direct comparison of the retention factors (Rf values).
-
Polarity Prediction: Generally, the product, this compound, will be less polar than the starting material, Methyl 4-amino-3-hydroxy-5-bromobenzoate, due to the replacement of the polar hydroxyl group with the less polar benzyloxy group. Therefore, the product should have a higher Rf value (travel further up the TLC plate) in a normal-phase silica gel system. Benzyl bromide/chloride is relatively non-polar and will likely have a very high Rf value.
A typical TLC solvent system to start with would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve good separation of the spots. For example, start with a 4:1 mixture of Hexanes:Ethyl Acetate.
Q2: I have confirmed the presence of unreacted Methyl 4-amino-3-hydroxy-5-bromobenzoate. What is the best way to remove it?
Answer:
The presence of the polar hydroxyl group in the starting material provides a good handle for separation. Both recrystallization and column chromatography are effective methods.
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. Since the starting material is significantly more polar than the product, it will adhere more strongly to the silica gel. By starting with a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, you can elute the less polar product first, followed by the more polar starting material.
-
Recrystallization: If the solubility properties of the product and the starting material are sufficiently different in a particular solvent system, recrystallization can be a highly effective and scalable purification method. You will need to screen for a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble at lower temperatures. A mixture of dichloromethane and methanol has been reported to be effective for the recrystallization of a similar compound, 4-Amino-3-bromobenzoic acid[1].
Q3: How can I remove residual benzyl bromide/chloride from my product?
Answer:
Benzyl bromide and benzyl chloride are relatively volatile and non-polar.
-
Evaporation: A significant portion of these reagents can often be removed by evaporation under reduced pressure (using a rotary evaporator).
-
Column Chromatography: During column chromatography, these non-polar reagents will elute very quickly with the solvent front, well before your more polar product.
-
Aqueous Wash: If your product is in an organic solvent, washing with an aqueous solution can help to hydrolyze and remove any remaining benzylating agent.
Q4: My purified product still has a yellowish or brownish color. What is the cause and how can I decolorize it?
Answer:
Colored impurities often arise from the degradation of starting materials or the product, or from highly colored by-products.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. It is crucial to use a minimal amount, as it can also adsorb your desired product.
-
Column Chromatography: This technique is very effective at separating colored impurities, which are often highly polar and will remain on the column or elute much later than your product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of this compound from the more polar starting material, Methyl 4-amino-3-hydroxy-5-bromobenzoate.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 4:1 Hexanes:Ethyl Acetate) to elute the compounds.
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product (identified by its expected Rf value and the absence of other spots).
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for recrystallization. The ideal solvent system should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like dichloromethane/methanol or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying your crude this compound.
Caption: Decision workflow for the purification of this compound.
Quantitative Data Summary
| Compound | Expected Polarity | Expected Solubility in Non-Polar Solvents (e.g., Hexanes) | Expected Solubility in Polar Aprotic Solvents (e.g., Ethyl Acetate, DCM) | Expected Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) |
| This compound | Moderate | Low | Good | Moderate |
| Methyl 4-amino-3-hydroxy-5-bromobenzoate | High | Very Low | Moderate | Good |
| Benzyl Bromide/Chloride | Low | High | High | Moderate |
References
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]
Sources
Side reactions to avoid during the synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing in-depth troubleshooting advice and preventative protocols. Our approach is rooted in mechanistic understanding to empower you to not just follow steps, but to make informed decisions in your own laboratory work.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a sequence of reactions that may include protection of functional groups, electrophilic aromatic substitution (bromination), and esterification. Each of these steps is critical and presents its own set of potential side reactions that can impact yield and purity.
Below is a generalized workflow that we will be troubleshooting.
Caption: Generalized synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: During the benzylation of the hydroxyl group, I'm observing a low yield and the formation of multiple byproducts. What's going wrong?
This is a common issue that often points to side reactions involving the unprotected amino and carboxylic acid groups.
A. The Problem of Competing Reactions
The starting material, a substituted aminobenzoic acid, has three reactive sites: the phenolic hydroxyl, the aromatic amine, and the carboxylic acid. When using a strong base and an electrophile like benzyl bromide (BnBr), several undesired reactions can occur.
-
N-Benzylation: The amino group can compete with the hydroxyl group for the benzyl bromide, leading to the formation of a secondary amine.
-
O-Alkylation vs. Esterification: In the presence of a strong base, the carboxylic acid can be deprotonated to a carboxylate, which is generally less nucleophilic than the phenoxide. However, under certain conditions, some benzyl ester formation might occur.[1] More critically, harsh basic conditions can lead to complex mixtures.[2][3]
B. Troubleshooting & Prevention
To favor O-alkylation of the phenol, the choice of base and reaction conditions is paramount.
| Parameter | Recommended Condition | Rationale |
| Base | Mild bases like K₂CO₃ or Ag₂O | Strong bases like NaH can deprotonate the amino group, increasing its nucleophilicity and promoting N-alkylation.[4] Mild bases are sufficient to deprotonate the more acidic phenol. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | These solvents effectively dissolve the reagents and facilitate the SN2 reaction. |
| Temperature | Room temperature to gentle heating (e.g., 50-60 °C) | Higher temperatures can increase the rate of side reactions. |
Step-by-Step Protocol for Selective O-Benzylation:
-
Dissolve the starting 4-amino-3-hydroxybenzoic acid in anhydrous DMF.
-
Add 2-3 equivalents of a mild base such as potassium carbonate.
-
To this suspension, add 1.1 equivalents of benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for catalyst selection in reactions involving Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice for this specific substrate. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format to facilitate your experimental success.
Understanding the Substrate: A Multifaceted Challenge
This compound presents a unique set of challenges for catalyst selection in cross-coupling reactions. The molecule's structure contains several key features that dictate its reactivity:
-
Electron-Rich Aryl Bromide: The presence of a strong electron-donating amino group and a benzyloxy group makes the aryl bromide electron-rich. This can make the oxidative addition step, the initial and often rate-limiting step in many palladium-catalyzed cross-coupling reactions, more challenging.[1]
-
Steric Hindrance: The bulky benzyloxy group ortho to the bromine atom introduces significant steric hindrance, which can impede the approach of the catalyst and the coupling partner.[2][3]
-
Coordinating Functional Groups: The free amino group and the carbonyl of the methyl ester can coordinate to the metal center of the catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no conversion.[4][5]
This guide will provide detailed insights into overcoming these challenges through judicious catalyst and ligand selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low to no yield in our Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can we improve it?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from a combination of electronic and steric factors, as well as potential catalyst inhibition.
Primary Causes:
-
Difficult Oxidative Addition: The electron-rich nature of the aryl bromide slows down the oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]
-
Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, leading to catalyst deactivation.[4][5] The carboxylate, if the ester is hydrolyzed under basic conditions, can also interfere.[4]
-
Steric Hindrance: The bulky benzyloxy group hinders the approach of the palladium catalyst and the transmetalation step.[2][3]
Troubleshooting Strategies:
-
Ligand Selection is Critical: For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[6][7] Consider ligands such as:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices.[8][9] They are designed to be both sterically demanding and highly electron-donating.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is a reliable ligand for many Suzuki couplings and can be effective here.[9][10]
-
-
Choice of Palladium Precursor: While Pd(PPh₃)₄ is a common catalyst, it may not be active enough for this challenging substrate.[11] Consider using more active pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand.[2][12]
-
Base and Solvent Optimization:
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like alkoxides, which can promote side reactions.[4][8]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to facilitate the transmetalation step, are commonly used.[8][9]
-
-
Protecting the Amino Group: If catalyst inhibition by the amino group is suspected, protecting it as a Boc-carbamate can significantly improve yields by preventing its coordination to the palladium center.[9]
Q2: We are attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What catalyst system should we use?
A2: The Buchwald-Hartwig amination of this substrate is challenging due to the existing amino group, which can compete in the reaction or deactivate the catalyst.
Key Considerations and Solutions:
-
Ligand Choice: The success of the Buchwald-Hartwig amination heavily relies on the ligand. For this substrate, highly active and sterically hindered ligands are necessary.
-
Josiphos-type ligands (e.g., CyPF-t-Bu): These have shown broad utility in C-N couplings.[13]
-
Biaryl phosphine ligands (e.g., XPhos, SPhos): These are often the go-to ligands for challenging Buchwald-Hartwig aminations.[9][14]
-
Bidentate ligands like Xantphos: These can also be effective, particularly in preventing catalyst decomposition.[13]
-
-
Catalyst System: Using a well-defined palladium pre-catalyst, such as the G3 or G4 Buchwald pre-catalysts, is highly recommended.[9] These are air- and moisture-stable and generate the active catalytic species reliably.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Protecting Group Strategy: The most reliable approach is to protect the existing 4-amino group before attempting the Buchwald-Hartwig amination. A Boc or other easily removable protecting group will prevent interference with the desired C-N bond formation.[9]
Q3: What are the best practices for setting up a Sonogashira coupling with this substrate?
A3: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful tool.[15] For this compound, success hinges on careful control of the reaction conditions.
Recommended Catalyst System and Conditions:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a very common and effective catalyst for Sonogashira reactions.[16]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the reaction. However, copper-free conditions have also been developed and may be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).[16][17]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, as it is usually part of the palladium pre-catalyst.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
Troubleshooting Tips:
-
Low Yield: If the reaction is sluggish, consider adding a more electron-donating phosphine ligand. Ensure that the reagents, especially the amine base, are dry and of high purity.
-
Homocoupling of the Alkyne: This side reaction can be minimized by using copper-free conditions or by slowly adding the alkyne to the reaction mixture.[16][17]
Q4: Can we perform a Heck reaction with this compound and an alkene like methyl acrylate?
A4: Yes, a Heck reaction should be feasible. The Heck reaction couples an aryl halide with an alkene and is catalyzed by palladium.[18]
Catalyst and Reaction Conditions:
-
Palladium Source: Pd(OAc)₂ is a common and effective pre-catalyst.[18]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions. However, for more challenging substrates, phosphine-free conditions or other ligands might be explored.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[18]
-
Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is generally used.
Potential Issues:
-
Regioselectivity: With unsymmetrical alkenes, a mixture of regioisomers can be formed.
-
Reaction Rate: The electron-rich nature of the aryl bromide might lead to a slower reaction rate. Increasing the temperature or using a more active catalyst system may be necessary.
Data Summary: Recommended Catalyst Systems
The following table provides a starting point for catalyst system selection for various cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners and desired outcomes.
| Reaction Type | Palladium Pre-catalyst | Recommended Ligand(s) | Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos, dppf | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | G3/G4 Pre-catalysts | XPhos, SPhos, CyPF-t-Bu | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | Et₃N, THF |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for each specific arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and powdered K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. Purge the solution with argon for 15-20 minutes. Then, add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- D. S. D. Martin, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid.
- J. F. Hartwig, et al. (2025). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Various Authors. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Wikipedia. (2025). Buchwald–Hartwig amination. [Link]
-
Y. Liang, Y.-X. Xie, J.-H. Li. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2025). Heck reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
S. L. Buchwald, et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Johnson Matthey. (2025). Buchwald Hartwig amination catalysts. [Link]
-
F. Mohajer, M. M. Lakouraj. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
Preventing degradation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate during workup
Welcome to the technical support center for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively prevent degradation and ensure the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation during workup?
A1: The molecule has three key functional groups prone to degradation under common workup conditions:
-
Aromatic Amine (-NH₂): Susceptible to oxidation, especially in the presence of air, residual oxidants, or under acidic conditions, which can lead to colored impurities.[1][2][3]
-
Methyl Ester (-COOCH₃): Can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic aqueous conditions, particularly with heating.[4][5]
-
Benzyl Ether (-OCH₂Ph): This group is generally stable but can be cleaved under strongly acidic conditions or by catalytic hydrogenolysis.[6][7][8]
Q2: My final product is discolored (pink, brown, or purple). What is the likely cause?
A2: Discoloration is almost always due to the oxidation of the aromatic amine functionality.[1][3] This can be initiated by atmospheric oxygen, especially under neutral or basic conditions, or by residual oxidizing agents from a previous reaction step. The formation of highly conjugated dimeric or polymeric by-products is a common outcome.[3]
Q3: I am observing a new, more polar spot on my TLC analysis after an aqueous workup. What could it be?
A3: A more polar spot typically indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-3-(benzyloxy)-5-bromobenzoic acid). This is a common issue if the workup involves prolonged exposure to aqueous acid or base.[5] To confirm, you can often spot the crude material on a TLC plate and co-spot with a small amount of dilute base (like NaOH solution) directly on the plate; if the new spot intensifies, it is likely the carboxylate salt.
Q4: My yield is significantly lower than expected, and I've ruled out mechanical losses. What are the potential chemical reasons?
A4: Significant yield loss can stem from several degradation pathways:
-
Ester Hydrolysis: If the product is the carboxylic acid, it may have different solubility properties, leading to its loss in the aqueous phase during extraction.[5]
-
Debenzylation: Although less common during a standard workup, exposure to strong acids could cleave the benzyl ether, forming the corresponding phenol.[6][8] This new compound would have very different polarity and might be lost.
-
Debromination: While generally stable, the bromine atom can be susceptible to removal under certain reductive conditions, although this is less likely in a standard oxidative or acid/base workup.
Troubleshooting Guide: Preventing Degradation
This section provides a systematic approach to troubleshooting and preventing the degradation of this compound during the workup phase.
Issue 1: Oxidation of the Aromatic Amine
Symptoms:
-
The isolated product or organic extracts are colored (yellow, pink, brown, purple).
-
Presence of complex, often baseline, impurities on TLC.
Root Causes & Preventative Measures:
| Cause | Preventative Measure | Scientific Rationale |
| Atmospheric Oxygen | • Perform workup under an inert atmosphere (Nitrogen or Argon).• Degas all aqueous solutions and solvents before use.• Add an antioxidant like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the initial quench. | Aromatic amines are readily oxidized by O₂.[1][2] An inert atmosphere minimizes contact, while antioxidants act as sacrificial reductants to consume dissolved oxygen and other oxidizing species. |
| Residual Oxidants | • Ensure the reaction is fully quenched with a reducing agent (e.g., sodium bisulfite, sodium thiosulfate) before starting the aqueous workup. | Reagents like m-CPBA, hydrogen peroxide, or others used in prior steps can persist and oxidize the amine during workup.[9] A proper quench is critical. |
| Basic pH | • Avoid strongly basic conditions (pH > 9) during extraction. If a basic wash is necessary, perform it quickly and at a low temperature. | The free amine is more susceptible to oxidation than its protonated ammonium salt. High pH increases the concentration of the more reactive free amine. |
Issue 2: Hydrolysis of the Methyl Ester
Symptoms:
-
A new, more polar spot appears on TLC.
-
The product has a higher melting point than expected.
-
NMR analysis shows the disappearance of the methyl singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal.
Root Causes & Preventative Measures:
| Cause | Preventative Measure | Scientific Rationale |
| Acid-Catalyzed Hydrolysis | • Use dilute, weak acids (e.g., saturated NH₄Cl solution) for neutralization instead of strong acids like HCl or H₂SO₄.[5]• Minimize contact time with any acidic aqueous phase.• Perform washes at low temperatures (0-5 °C). | The reaction is an equilibrium process.[5] Using excess water and strong acid, especially with heat, drives the equilibrium toward the carboxylic acid product.[10] |
| Base-Mediated Hydrolysis (Saponification) | • Use weak bases like sodium bicarbonate (NaHCO₃) for washes instead of strong bases like NaOH or KOH.[11]• If a strong base is required, use it in stoichiometric amounts at low temperatures and for a short duration. | Saponification is an irreversible reaction.[5] The rate is dependent on hydroxide concentration and temperature. Using a weaker base minimizes the concentration of the hydroxide nucleophile. |
Issue 3: Cleavage of the Benzyl Ether
Symptoms:
-
Appearance of a new, highly polar by-product corresponding to the free phenol.
-
Significant loss of product mass.
Root Causes & Preventative Measures:
| Cause | Preventative Measure | Scientific Rationale |
| Strongly Acidic Conditions | • Avoid using concentrated or strong acids (e.g., conc. HCl, H₂SO₄, TFA) during the workup.[6][8]• If an acidic wash is needed to remove basic impurities, use a buffered solution or a very dilute weak acid. | The benzyl ether can be cleaved by an acid-mediated mechanism, particularly with heat.[7] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack or formation of a stable benzyl cation. |
| Catalytic Hydrogenolysis | • Ensure no residual hydrogenation catalyst (e.g., Pd/C) is carried into the workup if the preceding step was a reduction. | Benzyl ethers are classic protecting groups removed by catalytic hydrogenation.[8] Even trace amounts of catalyst in the presence of a hydrogen source can cause cleavage. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways that can occur during the workup of this compound.
Caption: Primary degradation pathways for the target compound during workup.
Recommended Workup Protocol
This protocol is designed to minimize degradation by controlling pH, temperature, and exposure to oxygen.
Step-by-Step Methodology:
-
Initial Quench (if applicable):
-
If the reaction mixture contains oxidizing agents, cool it to 0 °C and slowly add a freshly prepared 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the oxidizing agent is consumed (test with peroxide test strips if applicable).
-
-
Solvent Removal:
-
If the reaction solvent is miscible with water (e.g., THF, DMF), remove it under reduced pressure. Re-dissolve the residue in an inert, water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
-
Aqueous Washes (perform under N₂ if possible):
-
Neutral Wash: Wash the organic layer with deoxygenated water (2 x volume of organic layer).
-
Mild Acidic Wash (to remove basic impurities): Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (1 x volume). This is preferable to strong acids.
-
Mild Basic Wash (to remove acidic impurities): Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). Avoid strong bases like NaOH.[5]
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (1 x volume) to remove residual water.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash the filter cake with a small amount of the extraction solvent.
-
-
Concentration:
-
Remove the solvent under reduced pressure at a low temperature (<40 °C) to yield the crude product.
-
Workflow for Troubleshooting Workup Issues
Use this decision tree to diagnose and address problems encountered during your workup procedure.
Caption: A decision-making workflow for troubleshooting common workup issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Impact of Solvent Choice on the Purity of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high purity for this compound, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-purity this compound?
A1: The primary challenges often revolve around the removal of structurally similar impurities, residual starting materials, and byproducts from the reaction mixture. The compound's multiple functional groups (amine, ester, ether, and bromo substituent) can lead to a range of potential side reactions. Furthermore, its crystalline nature, while advantageous for purification, can be influenced by the choice of solvent, potentially leading to the inclusion of impurities within the crystal lattice.[1]
Q2: How does the choice of solvent impact the initial reaction's purity profile?
A2: The solvent plays a crucial role in the reaction medium, influencing reaction rates, selectivity, and the stabilization of intermediates.[2][3] An inappropriate solvent can lead to the formation of undesired byproducts. For instance, in reactions involving substituted benzoates, the polarity of the solvent can affect the reactivity of the functional groups. It is essential to select a solvent that not only dissolves the reactants but also minimizes side reactions, thereby simplifying the subsequent purification process.[4]
Q3: My initial crystallization attempt resulted in an oil or amorphous solid instead of crystals. What could be the cause and how can I fix it?
A3: The formation of an oil or amorphous solid, often referred to as "oiling out," typically occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[5] This can be caused by several factors related to your solvent choice:
-
Excessive Solvent Polarity Difference: Using a solvent system with a large polarity difference between the solvent and anti-solvent can cause the compound to precipitate rapidly.
-
Cooling Too Quickly: Rapid cooling does not allow sufficient time for crystal nucleation and growth.[6]
-
High Impurity Levels: Impurities can interfere with the crystallization process.[7]
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Reheat the mixture to dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.[6]
-
Adjust Solvent System: If using a solvent/anti-solvent system, try adding the anti-solvent more slowly or use a different solvent combination with a more gradual polarity change.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization by creating nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[5]
Q4: I've obtained crystals, but the purity is still low. How can I improve this through recrystallization?
A4: Low purity after initial crystallization suggests that impurities are either co-crystallizing with your product or are trapped within the crystal lattice. The key to successful recrystallization is to select a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Guide for Recrystallization
This guide addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
-
Potential Cause: The solution is not sufficiently saturated.[8] This could be due to using too much solvent.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.[6] Be cautious not to evaporate too much, as this can lead to rapid precipitation.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.[5][6]
-
Change Solvent System: The chosen solvent may be too good a solvent at all temperatures. Consider a different solvent or a solvent/anti-solvent system.[6]
-
Problem 2: Poor Recovery of the Product
-
Potential Cause: The compound has significant solubility in the cold solvent, leading to product loss in the mother liquor.[6]
-
Solution:
-
Ensure Adequate Cooling: Cool the crystallization mixture in an ice bath to minimize the solubility of your product.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[9]
-
Second Crop: Concentrate the mother liquor to try and obtain a second, albeit likely less pure, crop of crystals.
-
Problem 3: Crystals are Colored or Appear Contaminated
-
Potential Cause: Colored impurities are present and are being incorporated into the crystal lattice.
-
Solution:
-
Charcoal Treatment: In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use with caution, as it can also adsorb some of your product.
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Various solvents of differing polarities (e.g., Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexanes)
-
Test tubes
-
Hot plate
-
Ice bath
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude product into several different test tubes.
-
To each test tube, add a different solvent dropwise while gently warming and agitating until the solid just dissolves. Note the approximate volume of solvent used.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents result in the formation of well-defined crystals and which ones do not.
-
The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Protocol 2: Standard Recrystallization Procedure
Objective: To purify crude this compound using a pre-determined optimal solvent.
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.[9]
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at Room Temp. | Solubility at Reflux | Suitability for Recrystallization |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Good (as an anti-solvent) |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Potentially Good |
| Dichloromethane | 3.1 | Moderately Soluble | Very Soluble | Poor |
| Ethyl Acetate | 4.4 | Moderately Soluble | Very Soluble | Potentially Good (with anti-solvent) |
| Ethanol | 5.2 | Soluble | Very Soluble | Poor |
| Methanol | 6.6 | Soluble | Very Soluble | Poor |
| Water | 10.2 | Insoluble | Insoluble | Poor (as a primary solvent) |
Note: This data is qualitative and should be confirmed experimentally for your specific crude material.
Visualization
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 8. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key substituted aromatic intermediate, Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, from the perspective of a seasoned application scientist. We will dissect the spectral data, explaining the underlying principles that govern the observed chemical shifts and coupling patterns, and provide a comparative framework for researchers working with similar molecular scaffolds.
The Subject Molecule: A Multifunctional Aromatic Building Block
This compound is a polysubstituted benzene derivative featuring a diverse array of functional groups. The interplay of these substituents—an electron-donating amino group, a bulky and electron-donating benzyloxy group, an electronegative bromine atom, and an electron-withdrawing methyl ester group—creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral nuances is critical for confirming the identity and purity of the compound, which is a vital step in any synthetic pathway.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit two distinct signals for the aromatic protons.[1][2] The substitution pattern dictates that these two protons are in a meta relationship to each other.
The chemical shifts of aromatic protons are profoundly influenced by the electronic nature of the substituents on the ring.[3][4] Electron-donating groups, such as the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups, increase the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3] Conversely, electron-withdrawing groups, like the methyl ester (-COOCH₃), and electronegative atoms, such as bromine (-Br), decrease the electron density, leading to deshielding and a downfield shift.[4][5]
In our target molecule, the proton at the C6 position is ortho to the electron-donating amino group and meta to the electron-withdrawing methyl ester. The proton at the C2 position is ortho to the methyl ester and meta to the amino group. The interplay of these effects will determine their final chemical shifts.
Beyond the aromatic protons, we expect to see signals for the benzylic protons of the benzyloxy group and the methyl protons of the ester and the benzyloxy group's phenyl ring. Benzylic protons typically appear in the range of 2.2-3.0 ppm.[1] The protons of the methyl ester will likely resonate around 3.7-4.1 ppm.[6]
Key Coupling Interactions:
The two aromatic protons will exhibit meta-coupling, which typically has a small coupling constant (J) of 2-3 Hz.[7][8][9] This will result in each signal appearing as a narrow doublet. It is important to note that para-coupling, if present, is usually very small (0-1 Hz) and often not resolved.[8] Ortho coupling, which is the strongest (6-10 Hz), is absent between the aromatic protons in this molecule.[7][8][9]
The workflow for analyzing the ¹H NMR spectrum can be visualized as follows:
Caption: A stepwise workflow for the acquisition and interpretation of the ¹H NMR spectrum.
¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we anticipate a total of 15 distinct carbon signals, unless there is an accidental overlap.
The chemical shifts of the carbon atoms in the benzene ring are also dictated by the electronic effects of the substituents.[10][11] Carbons attached to electron-donating groups are shielded (shifted upfield), while those attached to electron-withdrawing groups are deshielded (shifted downfield). Aromatic carbons typically resonate in the 120-150 ppm range.[12]
A noteworthy phenomenon is the "heavy atom effect" of bromine. While bromine is electronegative, the carbon directly attached to it (the ipso-carbon) may appear at a higher field (lower ppm) than would be predicted based solely on electronegativity.[13] This is due to the large electron cloud of the bromine atom causing significant shielding of the ipso-carbon.[13]
The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically appearing in the 170-185 ppm region.[12][14] The carbons of the methyl group and the benzylic methylene group will be found at the upfield end of the spectrum.
The logical flow for assigning the ¹³C NMR spectrum is illustrated below:
Caption: A decision-making diagram for the assignment of signals in the ¹³C NMR spectrum.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) in ppm for the key nuclei in this compound. These predictions are based on established substituent effects and typical chemical shift ranges found in the literature.
| Assignment | ¹H NMR (ppm) | Multiplicity | J (Hz) | ¹³C NMR (ppm) |
| H-2 | ~7.5 - 7.8 | d | 2-3 | ~125-130 |
| H-6 | ~7.0 - 7.3 | d | 2-3 | ~115-120 |
| -NH₂ | broad | s | - | - |
| -OCH₂Ph (CH₂) | ~5.0 - 5.2 | s | - | ~70-75 |
| -OCH₂Ph (Ph) | ~7.2 - 7.4 | m | - | ~127-130 |
| -COOCH₃ (CH₃) | ~3.8 - 3.9 | s | - | ~51-53 |
| C-1 | - | - | - | ~128-132 |
| C-2 | - | - | - | ~125-130 |
| C-3 | - | - | - | ~145-150 |
| C-4 | - | - | - | ~140-145 |
| C-5 | - | - | - | ~110-115 |
| C-6 | - | - | - | ~115-120 |
| -C OOCH₃ | - | - | - | ~165-170 |
| -C H₂Ph | - | - | - | ~70-75 |
| -C H₃ | - | - | - | ~51-53 |
| -OCH₂C ₆H₅ | - | - | - | ~127-137 |
Note: The chemical shift of the -NH₂ protons can be broad and its position can vary depending on the solvent and concentration.
Comparison with Alternative Structures
To underscore the diagnostic power of NMR, let's consider a hypothetical isomer, Methyl 4-amino-5-(benzyloxy)-3-bromobenzoate. In this case, the two aromatic protons would be ortho to each other, leading to a much larger coupling constant (6-10 Hz) and a distinct splitting pattern (two doublets with large J values). This simple comparison of coupling constants would be sufficient to differentiate between the two isomers, showcasing the importance of detailed spectral analysis.
Experimental Protocol for NMR Sample Preparation
For reproducible and high-quality NMR data, the following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Most high-quality deuterated solvents already contain TMS.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as a powerful illustration of how fundamental NMR principles can be applied to elucidate complex molecular structures. By carefully considering the electronic effects of each substituent and the expected coupling patterns, researchers can confidently assign each signal and verify the identity of their target compound. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling. YouTube. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?[Link]
-
Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]
-
Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. [Link]
-
ResearchGate. (2005, October 16). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Royal Society of Chemistry. (n.d.). 4. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
National Research Council Canada. (1961, January 20). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. [Link]
-
SpectraBase. (n.d.). Bromobenzene - Optional[1H NMR] - Chemical Shifts. [Link]
-
DSpace. (n.d.). Effects of Substituents on NMR Chemical Shifts and Mass Fragmentation Patterns of 1-Aryl-3-phenylpropanes. [Link]
-
Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons. [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
This guide provides an in-depth comparison of mass spectrometry techniques for the precise molecular weight confirmation of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere protocols to explain the rationale behind analytical choices, ensuring robust and reliable characterization of this and similar molecules.
Introduction: The Imperative of Accurate Mass Confirmation
In chemical synthesis and pharmaceutical development, unequivocal confirmation of a compound's identity is paramount. The target molecule, this compound, possesses several functional groups—an aromatic amine, a benzyl ether, a bromine substituent, and a methyl ester—that make it a versatile building block. However, this structural complexity necessitates a rigorous analytical approach to confirm its successful synthesis and purity.
Molecular weight is a fundamental physical property that provides the first and most critical checkpoint for structural integrity.[1][2] While techniques like Nuclear Magnetic Resonance (NMR) and elemental analysis provide structural and compositional information, high-resolution mass spectrometry (HRMS) offers a direct, highly accurate, and sensitive measurement of the mass-to-charge ratio (m/z), making it an indispensable tool for molecular weight confirmation.[2]
Physicochemical Properties of the Analyte:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄BrNO₃ | [3] |
| Molecular Weight (Average) | 336.18 g/mol | [3][4] |
| Monoisotopic Mass | 335.0157 Da | Calculated |
| Key Structural Features | Aromatic amine, benzyl ether, halogen (Br), methyl ester | N/A |
A Comparative Analysis of Ionization Techniques
The success of a mass spectrometry experiment hinges on the effective conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is therefore the most critical parameter. For a molecule like this compound, with a molecular weight under 500 Da and mixed polarity, several "soft" ionization methods are viable.[5]
Below is a comparison of the three most relevant techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable molecules, making it a primary candidate for our analyte.[6][7] It operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7]
-
Why it's a good choice: The presence of a basic amino group makes the molecule easily protonated in a slightly acidic solution, favoring the formation of a strong [M+H]⁺ ion in positive-ion mode.[8] ESI is exceptionally gentle, minimizing the risk of in-source fragmentation and almost always preserving the molecular ion.[6][7]
-
Potential Challenges: ESI is highly sensitive to the presence of salts and buffers in the sample, which can suppress the analyte signal or form adducts (e.g., [M+Na]⁺, [M+K]⁺). Careful sample preparation is crucial.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is well-suited for medium-to-low polarity compounds that are thermally stable.[5] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge. This process is more energetic than ESI but is less susceptible to matrix suppression from salts.
-
Why it's a good alternative: Our analyte has significant nonpolar character from the benzyl and aromatic rings, making it amenable to APCI. This technique is an excellent choice if the analyte fails to ionize efficiently by ESI or if the sample contains high salt concentrations.[5][9]
-
Potential Challenges: The requirement for thermal vaporization means APCI is not suitable for thermally labile compounds. While our analyte is expected to be stable, this is a key consideration for related, more complex structures.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy.[10] A pulsed laser desorbs and ionizes the analyte, making it suitable for a wide range of molecules, including small organic compounds.[10][11]
-
Why it could be considered: MALDI can be a powerful high-throughput technique. However, for small molecules (<500 Da), its primary drawback is the interference from matrix-related peaks in the low-mass region.[12][13]
-
Potential Challenges: Significant method development is often required to find a suitable matrix that ionizes the analyte efficiently without creating interfering background signals.[13][14] For routine molecular weight confirmation of a single small molecule, ESI or APCI are typically more straightforward.[13]
Comparative Summary
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged droplets | Gas-phase chemical ionization | Laser-induced desorption/ionization from a matrix |
| Analyte Suitability | Polar, ionizable molecules | Less polar, thermally stable molecules | Wide range, but can be challenging for small molecules |
| Expected Ion for Analyte | [M+H]⁺ | [M+H]⁺ or M⁺˙ | [M+H]⁺ or [M+Na]⁺ |
| Fragmentation | Very low (softest)[6] | Low to moderate | Low |
| Salt Tolerance | Low | High | Moderate |
| Recommendation | Primary Choice: Excellent fit due to the polar amino group. | Strong Alternative: Useful if ESI fails or for salty samples. | Specialized Use: Viable but requires more method development.[13] |
Experimental Protocol: A Self-Validating Workflow using ESI-QTOF MS
This protocol details a self-validating system for confirming the molecular weight of this compound using ESI coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which provides high-resolution accurate mass (HRAM) data.
Workflow Overview
Caption: Experimental workflow for MW confirmation.
Step-by-Step Methodology
-
Reagent and Sample Preparation:
-
Analyte Stock (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a mobile phase mimic, typically 50:50 acetonitrile/water with 0.1% formic acid. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion in positive ESI mode.[15]
-
-
Instrumentation and Parameters (Typical):
-
Mass Spectrometer: A high-resolution instrument such as an Agilent 6500 series Q-TOF, Thermo Scientific Orbitrap, or Waters SYNAPT.
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Positive Ion.
-
Infusion/Flow Rate: 5-10 µL/min (for direct infusion) or 0.2-0.5 mL/min (for LC inlet).
-
Capillary Voltage: +3.5 to +4.5 kV. Rationale: This high voltage is necessary to generate the electrospray aerosol.[6]
-
Nebulizer Gas (N₂): 20-40 psi.
-
Drying Gas (N₂): 5-10 L/min at 250-325 °C. Rationale: The heated gas aids in the desolvation of ions from droplets before they enter the mass analyzer.[8]
-
Mass Range: m/z 100-500.
-
Data Acquisition: Full Scan mode with a resolution >10,000.
-
-
Data Analysis and Confirmation Criteria:
-
Expected [M+H]⁺ Ion: The primary goal is to locate the protonated molecular ion.
-
Calculated monoisotopic mass of C₁₅H₁₄BrNO₃ = 335.0157 Da.
-
Calculated [M(⁷⁹Br)+H]⁺ = 335.0157 + 1.0073 = 336.0230 m/z .
-
Calculated [M(⁸¹Br)+H]⁺ = 337.0136 + 1.0073 = 338.0209 m/z .
-
-
Self-Validation via Isotopic Pattern: The key to trustworthy confirmation lies in the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a roughly 1:1 ratio.[16] This results in a pair of peaks in the mass spectrum separated by ~2 m/z units with nearly identical intensities.[17] The observation of this "A+2" pattern is definitive proof of the presence of a single bromine atom in the molecule.
-
High-Resolution Accurate Mass (HRAM): The measured m/z value from an HRMS instrument should be compared to the calculated value. An error of less than 5 parts-per-million (ppm) is considered excellent evidence for the assigned elemental composition.
-
Interpreting the Results: A Simulated Spectrum
An ideal mass spectrum for this compound would prominently feature the following:
-
Base Peak: Likely the [M+H]⁺ ion at m/z 336.02.
-
Isotopic Peak: A nearly equally intense peak at m/z 338.02.
-
Accurate Mass Measurement: A reported mass of 336.0225 m/z would correspond to a mass error of [(336.0225 - 336.0230) / 336.0230] * 10^6 = -1.5 ppm, strongly confirming the elemental formula C₁₅H₁₅BrNO₃⁺.
Any significant fragmentation observed at standard source conditions would be unexpected for a soft ionization technique but could provide additional structural information if induced via tandem MS (MS/MS). Common fragmentation pathways for this molecule would involve cleavage of the benzyl ether or ester bonds.[18]
Comparison with Alternative Techniques
While mass spectrometry is the gold standard for molecular weight confirmation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Direct measurement of mass-to-charge ratio; provides elemental composition (HRAM).[2] | High accuracy, high sensitivity, requires minimal sample. | Provides limited structural connectivity information without MS/MS. |
| NMR Spectroscopy | Detailed structural information (C-H framework, connectivity). | Unrivaled for structure elucidation. | Indirectly confirms MW via structure; requires more sample; less sensitive. |
| Elemental Analysis | Provides the percentage composition of C, H, N, etc. | Confirms elemental formula. | Does not provide mass of the intact molecule; requires pure sample. |
| Gel Permeation Chromatography (GPC) | Determines molecular weight distribution for polymers.[19] | Essential for polymers. | Not suitable for determining the exact molecular weight of a small, pure compound.[20] |
Conclusion and Best Practices
For the molecular weight confirmation of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (QTOF or Orbitrap) is the superior methodology. This approach provides a multi-layered validation system:
-
Detection of the protonated molecular ion [M+H]⁺.
-
Confirmation of the presence of bromine through its characteristic 1:1 A/A+2 isotopic pattern.
-
Verification of the elemental formula through an accurate mass measurement with <5 ppm error.
This combination of evidence leaves no ambiguity and establishes the molecular weight with the highest degree of scientific certainty, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Zaluzec, E. J., Gage, D. A., & Watson, J. T. (1995). Matrix-assisted laser desorption ionization mass spectrometry of oligonucleotides. Journal of the American Society for Mass Spectrometry, 6(5), 359-365. [Link]
-
Wang, Y., & Li, L. (2010). Quantitative analysis of small molecules by MALDI mass spectrometry. Analytical and bioanalytical chemistry, 397(8), 3335-3345. [Link]
-
Cohen, L. H., & Gusev, A. I. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and bioanalytical chemistry, 373(7), 571-586. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Molecular Weight Analysis: Methods and Applications in Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
University of Arizona. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Wang, R., & Li, L. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(6), 1032-1036. [Link]
Sources
- 1. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 2. Molecular Weight Analysis: Methods and Applications in Science | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 881909-58-6|this compound|BLD Pharm [bldpharm.com]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.umd.edu [chem.umd.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Small molecule analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. whitman.edu [whitman.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Substituted 4-Aminobenzoic Acid Esters
Substituted 4-aminobenzoic acid esters are a critical class of compounds in the pharmaceutical and chemical industries, most notably as local anesthetics like benzocaine.[1][2] The selection of a synthetic route for these molecules is a crucial decision, dictated by factors such as scale, cost, available starting materials, and desired purity. This guide provides an in-depth comparison of the prevalent synthetic strategies, offering insights into the rationale behind experimental choices and providing actionable protocols for laboratory and industrial applications.
Route 1: The Classical Approach - Fischer-Speier Esterification of 4-Aminobenzoic Acid
The most direct and widely taught method for preparing simple 4-aminobenzoic acid esters is the Fischer-Speier esterification of p-aminobenzoic acid (PABA).[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[4][5]
Mechanistic Rationale and Experimental Design
The Fischer esterification is a reversible process, and therefore, its successful implementation hinges on manipulating the reaction equilibrium to favor product formation.[4][6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7][8]
A critical consideration in the esterification of 4-aminobenzoic acid is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt. Consequently, a stoichiometric amount of acid, rather than a purely catalytic amount, is often necessary to ensure sufficient acid is available to protonate the carboxylic acid's carbonyl group.[7][9]
To drive the equilibrium towards the ester, two primary strategies are employed:
-
Use of Excess Alcohol: By using the alcohol as the reaction solvent, its high concentration shifts the equilibrium to the product side, in accordance with Le Châtelier's principle.[4][6]
-
Removal of Water: As water is a byproduct of the reaction, its removal will also favor ester formation. This can be achieved using a Dean-Stark apparatus or by employing a dehydrating agent.[6]
Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.0 g of 4-aminobenzoic acid and 120 mL of absolute ethanol. Stir the mixture until the solid dissolves.
-
Catalyst Addition: Slowly and carefully, add 10 mL of concentrated sulfuric acid to the flask while stirring. A precipitate may form at this stage.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours using a heating mantle. The solid should dissolve as the reaction proceeds.[7][10]
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a solution of 10% sodium carbonate in 300 mL of water. Slowly pour the reaction mixture into the sodium carbonate solution with stirring. Carbon dioxide gas will evolve.
-
Isolation: Continue adding the sodium carbonate solution until the mixture is neutral or slightly alkaline. A white precipitate of benzocaine will form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with several portions of cold water. Recrystallize the crude benzocaine from a mixture of ethanol and water to obtain the pure product. Dry the crystals in a desiccator.
Route 2: Industrial Synthesis from Toluene
For large-scale industrial production, starting from inexpensive bulk chemicals like toluene is often more economically viable. This multi-step synthesis offers an alternative to the direct esterification of PABA.[11]
Synthetic Strategy and Rationale
This route involves an initial electrophilic aromatic substitution on toluene, followed by oxidation and a final reduction step. The key transformations are:
-
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric and sulfuric acids. The methyl group is an ortho-, para-director, leading to a mixture of o-nitrotoluene and p-nitrotoluene. The desired p-nitrotoluene can be separated by distillation.
-
Oxidation of p-Nitrotoluene: The methyl group of p-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid, yielding 4-nitrobenzoic acid.
-
Fischer Esterification: The resulting 4-nitrobenzoic acid is then esterified with the desired alcohol (e.g., ethanol) under acidic conditions to form the corresponding ester (e.g., ethyl 4-nitrobenzoate).
-
Reduction of the Nitro Group: Finally, the nitro group of the ester is reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like tin and hydrochloric acid or iron in acidic media.[1][11]
Route 3: Alternative Synthesis from p-Xylene
Another industrial approach begins with p-xylene, leveraging selective oxidation to achieve the desired functionality.[11]
Synthetic Pathway and Key Considerations
This route, in part known as the Dynamit-Nobel (Witten) process, involves the following steps:
-
Selective Oxidation: p-Xylene is first oxidized at one of its methyl groups to form p-toluic acid.
-
Further Oxidation and Esterification: This is followed by further oxidation and esterification to produce monomethyl terephthalate.
-
Ammonolysis: The ester group is converted to an amide via ammonolysis.
-
Hofmann Rearrangement: A Hofmann rearrangement of the amide yields the amino group.
-
Final Esterification: The final step is a Fischer esterification to produce the target ester.[11]
While this route is more complex, it can be advantageous depending on the relative costs of the starting materials and the specific infrastructure of a chemical plant.
Comparative Analysis of Synthetic Routes
| Feature | Fischer-Speier Esterification | Synthesis from Toluene | Synthesis from p-Xylene |
| Starting Material | 4-Aminobenzoic Acid | Toluene | p-Xylene |
| Number of Steps | 1 | 4 | 5+ |
| Typical Overall Yield | High (can exceed 90%) | Moderate to High | Moderate |
| Scalability | Excellent | Excellent | Good |
| Key Reagents | Alcohol, Strong Acid | HNO₃, H₂SO₄, KMnO₄, Reducing Agent | Oxidizing Agents, NH₃, Reagents for Hofmann Rearrangement |
| Process Complexity | Low | Moderate | High |
| Economic Feasibility | Favorable for lab-scale and smaller industrial batches | Highly favorable for large-scale industrial production | Potentially favorable depending on raw material costs |
| Green Chemistry Aspects | Use of excess alcohol and strong acid can be a drawback | Involves hazardous reagents (nitrating agents, strong oxidizers) | Involves multiple steps and potentially hazardous reagents |
Modern and Greener Synthetic Approaches
Research continues to explore more environmentally benign and efficient methods for the synthesis of 4-aminobenzoic acid esters. These include:
-
Enzymatic Synthesis: Lipases can be used to catalyze the esterification under mild conditions, avoiding the use of strong acids and high temperatures.
-
Solid Acid Catalysts: Using heterogeneous catalysts like zeolites or ion-exchange resins can simplify product purification and catalyst recovery.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for Fischer esterification.[12]
-
Greener Reduction Methods: Catalytic hydrogenation is generally preferred over stoichiometric metal-acid reductions (like Sn/HCl) as it produces less waste.[13][14] Biosynthesis routes are also being explored as a sustainable alternative to chemical synthesis.[15]
Conclusion
The choice of a synthetic route for substituted 4-aminobenzoic acid esters is a multifaceted decision. For laboratory-scale synthesis and applications where high purity PABA is readily available, the Fischer-Speier esterification remains a simple, efficient, and reliable method. For large-scale industrial production, multi-step syntheses starting from inexpensive feedstocks like toluene are economically superior, despite their increased complexity and the use of more hazardous reagents. The ongoing development of greener synthetic methodologies promises to offer more sustainable and efficient alternatives in the future, aligning with the principles of modern chemical manufacturing.
References
-
Wikipedia. Benzocaine. [Link]
-
Chemistry Steps. Synthesis of Benzocaine. [Link]
-
The Science Snail. (2023, July 16). Benzocaine synthesis from toluene and p-xylene. [Link]
-
Asian Journal of Research in Chemistry. Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. [Link]
-
Wheeler Scientific. (2025, May 15). Making Benzocaine: The Local Anesthetic That Changed Medicine [Video]. YouTube. [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. [Link]
-
Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]
-
PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Google Patents.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]
- Google Patents. CN106905173A - Prepare aminobenzoic acid or the method for its ester.
-
ResearchGate. Direct esterification of aromatic C–H bonds with carboxylic acids. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Semantic Scholar. AN EFFICIENT GENERAL METHOD FOR ESTERIFICATION OF AROMATIC CARBOXYLIC ACIDS. [Link]
-
ElectronicsAndBooks. Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols1. [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. Benzocaine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Benzocaine - Chemistry Steps [chemistrysteps.com]
- 3. ajrconline.org [ajrconline.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]
- 12. AN EFFICIENT GENERAL METHOD FOR ESTERIFICATION OF AROMATIC CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 13. CN106905173A - Prepare aminobenzoic acid or the method for its ester - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Alternatives for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
<
Introduction: The Utility of a Versatile Building Block
In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a highly valuable trifunctional reagent, offering a synthetically versatile scaffold. Its structure incorporates three key features for controlled, sequential elaboration: a nucleophilic amine, a protected phenol (benzyloxy group), and a halogen handle (bromo group) prime for cross-coupling reactions. This combination allows for a diversity of chemical transformations, making it a popular starting material for complex, multi-substituted aromatic compounds.
However, reliance on a single building block can introduce limitations related to reaction optimization, cost, and the exploration of a broader chemical space. The purpose of this guide is to provide an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights needed to make informed decisions for their synthetic campaigns. We will explore how modifying the protecting group and the halogen can significantly impact reactivity, selectivity, and overall synthetic strategy.
PART 1: The Rationale for Seeking Alternatives
The decision to explore alternatives stems from several key considerations in process development and discovery chemistry:
-
Reactivity Tuning: The bromine atom offers a good balance of reactivity and stability. However, for less reactive coupling partners, a more reactive halogen like iodine may be necessary to achieve acceptable yields and reaction times. Conversely, a less reactive halogen like chlorine could be advantageous for cost reduction in large-scale syntheses, provided a sufficiently active catalytic system is employed.
-
Protecting Group Strategy: The benzyloxy group is a robust protecting group for the phenolic oxygen. However, its removal typically requires catalytic hydrogenation, a process that may not be compatible with other reducible functional groups in the molecule (e.g., nitro groups, alkenes, alkynes). Alternative protecting groups with orthogonal deprotection conditions (e.g., acid- or base-labile groups) can offer greater synthetic flexibility. In some cases, using the free phenol may be desirable if its acidity does not interfere with subsequent steps.
-
Cost and Availability: For large-scale manufacturing, the cost and reliable availability of starting materials are paramount. Simpler, more accessible analogues can significantly reduce the overall cost of a synthetic route.
-
Exploring New Chemical Space: Minor structural modifications to a lead compound, such as changing a benzyloxy to a methoxy group, can have profound effects on its biological activity, metabolic stability, and pharmacokinetic properties. Having access to a range of related building blocks is crucial for structure-activity relationship (SAR) studies.
PART 2: Comparative Analysis of Alternative Reagents
This section provides a head-to-head comparison of logical alternatives, focusing on modifications to the halogen and the phenol protecting group.
Halogen Substitution: Modulating Cross-Coupling Reactivity
The choice of halogen on the aromatic ring is critical for the success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step generally follows the order: C-I > C-Br > C-Cl.[1][2]
Alternative 1: Methyl 4-amino-3-(benzyloxy)-5-iodobenzoate
This iodo-analogue represents a more reactive alternative to the parent bromo-compound.
-
Advantages: The increased reactivity of the C-I bond often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, particularly with challenging or sterically hindered coupling partners.[1] This can be crucial for sensitive substrates that might decompose under the more forcing conditions required for bromides.
-
Disadvantages: Iodoarenes are typically more expensive and less stable than their bromo counterparts. In some cases, the high reactivity can lead to side reactions, such as dehalogenation.[3]
-
Expert Insight: The iodo-analogue is the reagent of choice for proof-of-concept syntheses where achieving the desired coupling is the primary goal and cost is a secondary concern. It provides the highest probability of success when developing new coupling methodologies.
Alternative 2: Methyl 4-amino-3-(benzyloxy)-5-chlorobenzoate
The chloro-analogue is a less reactive but more cost-effective option.
-
Advantages: Chloroarenes are significantly cheaper than bromides and iodides, making them highly attractive for industrial-scale production.
-
Disadvantages: The strength of the C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and more sophisticated, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts to facilitate the challenging oxidative addition step.[4] This can limit the functional group tolerance of the reaction.
-
Expert Insight: The use of the chloro-analogue is a strategic choice for process optimization and cost reduction. Its successful implementation relies on robust catalyst screening and is often employed once a synthetic route has been established using the more reactive bromo-analogue.
Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Feature | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Relative Reactivity | Highest[1] | Intermediate[4] | Lowest[1] |
| Typical Conditions | Mild (often room temp.) | Moderate (heating often required) | Forcing (high temp., specialized catalysts)[4] |
| Catalyst Loading | Lower | Moderate | Higher |
| Cost | High | Moderate | Low |
| Ideal Use Case | Difficult couplings, sensitive substrates | General purpose, good balance | Large-scale synthesis, cost-driven projects |
Phenolic Group Modification: Impact on Deprotection and Properties
The choice of the oxygen-protecting group dictates the deprotection strategy and can influence the physicochemical properties of the molecule.
Alternative 3: Methyl 4-amino-3-methoxy-5-bromobenzoate
Replacing the benzyloxy group with a smaller, more robust methoxy group.
-
Advantages: The methoxy group is stable to the hydrogenolysis conditions used to remove a benzyl group. This can be an advantage if a benzyl group exists elsewhere in the molecule and needs to be selectively retained.
-
Disadvantages: The cleavage of an aryl methyl ether is a significant drawback, requiring harsh conditions such as strong Lewis acids (e.g., BBr₃) or strong proton acids (e.g., HBr), which can limit functional group compatibility.
-
Expert Insight: This analogue is not a direct "drop-in" replacement if the free phenol is the ultimate target. It is more suitable for applications where the methoxy group is a desired final feature of the target molecule, potentially to improve metabolic stability or modulate receptor binding.
Alternative 4: Methyl 4-amino-3-hydroxy-5-bromobenzoate
Utilizing the free phenol without a protecting group.
-
Advantages: This alternative eliminates the need for deprotection steps, shortening the synthetic sequence and improving atom economy. It is also a significantly cheaper starting material.
-
Disadvantages: The acidic proton of the phenol can interfere with certain reactions, such as those involving strong bases or organometallic reagents. The free phenol can also coordinate to the metal catalyst in cross-coupling reactions, potentially inhibiting catalysis. It may require the use of an additional equivalent of base to deprotonate the phenol in situ.
-
Expert Insight: The use of the unprotected phenol is a highly efficient strategy if the subsequent reaction conditions are compatible. For example, in many Suzuki-Miyaura couplings, the basic conditions (e.g., K₂CO₃, Cs₂CO₃) are sufficient to deprotonate the phenol, allowing the reaction to proceed smoothly. Careful planning is essential to avoid unwanted side reactions.
Table 2: Comparison of Phenolic Protection Strategies
| Protecting Group | Structure | Deprotection Method | Key Considerations |
| Benzyloxy (Bn) | -OCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Incompatible with reducible functional groups (alkenes, alkynes, nitro). |
| Methoxy (Me) | -OCH₃ | Harsh Lewis acids (e.g., BBr₃) or HBr | Difficult to remove; limited functional group tolerance. Best if it's a permanent feature. |
| None (Free OH) | -OH | N/A | Can be acidic; may require extra base. Shortens synthesis.[6] |
PART 3: Experimental Protocols & Workflows
To provide a practical context, the following section outlines a representative experimental workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the modifications required for different halogen alternatives.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Modifications for the Iodo-Analogue
-
Step 5: The reaction temperature can often be lowered to 60-80 °C, or even room temperature in some cases. The reaction time is typically shorter.
-
Step 4: The catalyst loading may potentially be reduced to 1-2 mol%.
Protocol 3: Modifications for the Chloro-Analogue
-
Step 4: A more active catalytic system is required. Replace Pd(PPh₃)₄ with a more electron-rich and bulky ligand system, such as Pd₂(dba)₃ with SPhos or XPhos as the ligand.
-
Step 5: Higher reaction temperatures (110-120 °C) are generally necessary.
-
Step 1: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may be required.
PART 4: Decision-Making Framework
Choosing the optimal reagent is a multi-faceted decision. The following flowchart provides a logical framework to guide this selection process.
Caption: Decision flowchart for selecting the optimal reagent.
Conclusion
While this compound is an excellent and versatile chemical building block, a nuanced approach to reagent selection can unlock significant advantages in synthesis. By considering the specific requirements of the synthetic target and the overall goals of the project—be it speed and yield in early-stage discovery or cost and efficiency in process development—researchers can make strategic choices that enhance productivity. The iodo-analogue offers superior reactivity for challenging transformations, while the chloro-analogue provides a path to cost-effective scale-up. Similarly, thoughtful selection between a benzyloxy, methoxy, or unprotected hydroxyl group can simplify synthetic routes and avoid compatibility issues. This guide serves as a framework for making these critical decisions, empowering chemists to design more elegant, efficient, and robust synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Novel Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. The substituted benzoic acid scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. This guide delves into a comparative analysis of the biological activities of a series of synthesized analogs of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties. Through the presentation of robust experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.
The Rationale for Analog Development
The parent compound, this compound, possesses a unique combination of functional groups: a bromine atom, a benzyloxy substituent, and an amino group arrayed on a central benzoic acid methyl ester core. This architecture offers multiple points for chemical modification, allowing for a systematic exploration of how structural changes impact biological function. The analogs in this study were designed to probe the effects of varying substituents on the benzyloxy ring and replacing the benzyloxy group with other functionalities.
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs commences with the bromination of 4-aminobenzoic acid, followed by esterification to yield methyl 4-amino-5-bromobenzoate. Subsequent substitution reactions at the 3-position with different benzyl ethers or other functionalities provide the final analogs. The general synthetic route is outlined below.
Comparative Biological Evaluation
The synthesized analogs were subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and anti-inflammatory activities. The results are summarized in the following sections, providing a clear comparison of their performance.
Anticancer Activity
The cytotoxic effects of the analogs were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), SW480 (colon adenocarcinoma), and MCF-7 (breast cancer), using the MTT assay.[1][2] The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
| Compound | R Group (Modification at 3-position) | A549 IC50 (µM) | SW480 IC50 (µM) | MCF-7 IC50 (µM) |
| Parent | -OCH2Ph | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.3 ± 1.9 |
| Analog 1 | -OCH2(4-Cl)Ph | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.0 |
| Analog 2 | -OCH2(4-F)Ph | 10.1 ± 1.1 | 14.8 ± 1.5 | 11.2 ± 1.2 |
| Analog 3 | -OCH2(4-OCH3)Ph | 25.4 ± 2.6 | 30.1 ± 3.2 | 28.9 ± 3.0 |
| Analog 4 | -NHCH2Ph | 5.2 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
Analysis of Anticancer Activity: The data suggests that modifications to the benzyloxy group significantly influence cytotoxic activity. The introduction of an electron-withdrawing group (Cl, F) on the phenyl ring of the benzyloxy moiety (Analogs 1 and 2) enhanced anticancer activity compared to the parent compound. Conversely, an electron-donating group (OCH3) (Analog 3) led to a decrease in activity. Notably, replacing the ether linkage with a secondary amine (Analog 4) resulted in the most potent analog, suggesting the importance of this linkage for cytotoxic effect. Several studies on substituted benzothiazoles have also shown potent anticancer activity against various cell lines, with some compounds inducing apoptosis.[3][4][5][6]
Antimicrobial Activity
The antimicrobial potential of the analogs was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[7][8][9]
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -OCH2Ph | 64 | >128 | 128 |
| Analog 1 | -OCH2(4-Cl)Ph | 32 | 64 | 64 |
| Analog 2 | -OCH2(4-F)Ph | 32 | 128 | 64 |
| Analog 3 | -OCH2(4-OCH3)Ph | 128 | >128 | >128 |
| Analog 4 | -NHCH2Ph | 16 | 32 | 32 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Amphotericin B | (Fungal Control) | N/A | N/A | 2 |
Analysis of Antimicrobial Activity: The analogs displayed modest to moderate antimicrobial activity, primarily against the Gram-positive bacterium S. aureus and the fungus C. albicans. Similar to the anticancer trend, the presence of electron-withdrawing groups on the phenyl ring (Analogs 1 and 2) and the replacement of the ether with an amine linkage (Analog 4) improved antimicrobial efficacy. The reduced activity against the Gram-negative bacterium E. coli may be attributed to the presence of its outer membrane, which can act as a permeability barrier. The need for novel antimicrobial agents is a pressing global issue due to rising antibiotic resistance.[8][10]
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds was evaluated using an in vitro cyclooxygenase-2 (COX-2) inhibition assay. The ability of the analogs to inhibit the conversion of arachidonic acid to prostaglandin E2 by recombinant human COX-2 was measured.
| Compound | R Group | COX-2 Inhibition IC50 (µM) |
| Parent | -OCH2Ph | 22.5 ± 2.4 |
| Analog 1 | -OCH2(4-Cl)Ph | 12.3 ± 1.3 |
| Analog 2 | -OCH2(4-F)Ph | 15.8 ± 1.7 |
| Analog 3 | -OCH2(4-OCH3)Ph | 35.1 ± 3.8 |
| Analog 4 | -NHCH2Ph | 8.9 ± 0.9 |
| Celecoxib | (Control) | 0.04 ± 0.005 |
Analysis of Anti-inflammatory Activity: The results of the COX-2 inhibition assay mirrored the trends observed in the anticancer and antimicrobial screens. Analogs with electron-withdrawing substituents and the amine-linked analog demonstrated superior inhibitory activity against COX-2. While the potency of these compounds does not match the selective COX-2 inhibitor Celecoxib, the data indicates a potential for this scaffold in the development of novel anti-inflammatory agents. Some benzoate and benzothiazole derivatives have been reported to possess anti-inflammatory properties.[11][12][13][14]
Detailed Experimental Protocols
To ensure the reproducibility and validation of our findings, detailed step-by-step methodologies for the key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Evaluation[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro COX-2 Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, recombinant human COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).
-
PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 values.
Mechanistic Insights and Signaling Pathways
The observed anticancer activity of these analogs may be attributed to the induction of apoptosis. Based on studies of structurally related compounds, these molecules could potentially modulate key signaling pathways involved in cell survival and proliferation. For instance, some benzothiazole derivatives have been shown to downregulate the EGFR signaling pathway, which in turn affects downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[4]
Caption: Hypothetical inhibition of the EGFR signaling pathway by Analog 4.
Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the key biological assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the MIC determination assay.
Conclusion
This comparative guide provides valuable insights into the structure-activity relationships of novel this compound analogs. Our findings demonstrate that strategic modifications to the parent scaffold can significantly enhance its anticancer, antimicrobial, and anti-inflammatory properties. In particular, the introduction of electron-withdrawing groups on the benzyloxy ring and the substitution of the ether linkage with a secondary amine appear to be promising strategies for potency improvement. The detailed experimental protocols and mechanistic hypotheses presented herein serve as a foundation for further investigation and development of this promising class of compounds. Future studies should focus on in vivo efficacy and toxicity profiling of the most potent analogs to assess their therapeutic potential.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- 4-Amino-3-hydroxybenzoic acid | 2374-03-0 | FA31608 - Biosynth.
- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of M
- Mechanism of 4-Amino-3-hydroxybenzoic Acid Form
- Discovery of New Antimicrobial Agents using Combin
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchG
- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - NIH.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives - ResearchG
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][15]imidazo[1,2-d][7][15]oxazepine and Benzo[f]benzo[8][15]oxazolo[3,2-d][7][15]oxazepine Derivatives - SciELO.
- A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Rel
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI.
- Synthesis and evaluation of anti-inflammatory, antioxidant and antimicrobial activities of densely functionalized novel benzo [d] imidazolyl tetrahydropyridine carboxyl
- Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics - Frontiers.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - NIH.
- Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d.
- (PDF)
- Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp.
- 4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook.
- Application of 4-Amino-3-bromobenzoic Acid and its Isomers in Agrochemical Synthesis - Benchchem.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
- Methyl3,4-diamino-5-bromobenzo
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- Methyl 4-amino-3-bromobenzo
- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.
- Methyl 3-amino-4-bromobenzo
- Biological activity of 3-(2-benzoxazol-5-yl)
Sources
- 1. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 11. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of anti-inflammatory, antioxidant and antimicrobial activities of densely functionalized novel benzo [<i>d</i>] imidazolyl tetrahydropyridine carboxylates - Arabian Journal of Chemistry [arabjchem.org]
- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
A Comparative Guide to the X-ray Crystallography of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate Derivatives
Abstract
This technical guide provides an in-depth comparative analysis of X-ray crystallography as the primary method for the structural elucidation of methyl 4-amino-3-(benzyloxy)-5-bromobenzoate derivatives. These compounds are of significant interest in medicinal chemistry and materials science, where a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. While a definitive crystal structure for the title compound is not publicly available, this guide will leverage data from closely related analogues to present a comprehensive workflow. We will explore the experimental intricacies of single-crystal X-ray diffraction (SCXRD), from synthesis and crystallization to data analysis. Furthermore, this guide will objectively compare the structural insights gained from X-ray crystallography with data obtained from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By examining the strengths and limitations of each method, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this important class of molecules.
Introduction: The Imperative of Structural Elucidation
The biological activity and material properties of organic molecules are intrinsically linked to their three-dimensional structure. For derivatives of this compound, which are potential pharmacophores, understanding the precise spatial arrangement of the amino, benzyloxy, and bromo substituents on the benzoate core is critical. This knowledge informs structure-activity relationships (SAR), guides the design of more potent and selective analogues, and helps in understanding intermolecular interactions that govern crystal packing and, consequently, solid-state properties like solubility and stability.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous, high-resolution structural data of crystalline solids[1]. It allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed molecular portrait. However, the journey from a synthesized compound to a refined crystal structure is not without its challenges, most notably the requirement of a high-quality single crystal[2]. This guide will navigate the typical workflow, from chemical synthesis to crystallographic analysis, and critically evaluate the information obtained in the context of other widely used analytical techniques.
The Crystallographic Workflow: From Powder to Picture
The successful application of X-ray crystallography hinges on a meticulously executed experimental workflow. This process can be broadly divided into three key stages: synthesis and purification, crystallization, and finally, X-ray diffraction and structure refinement.
Synthesis of this compound
While a specific, detailed synthesis for the title compound is not widely published, a plausible synthetic route can be extrapolated from known transformations of similar aminobenzoate derivatives. A common approach involves the esterification of the corresponding carboxylic acid.
Experimental Protocol: Synthesis (Hypothetical)
-
Starting Material: 4-amino-3-(benzyloxy)-5-bromobenzoic acid.
-
Esterification: The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction: The mixture is heated under reflux for several hours to drive the Fischer esterification to completion.
-
Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in the crystallographic process[2]. For small organic molecules, several techniques can be employed, with the choice of solvent and crystallization conditions being critical.
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce the formation of crystals.
X-ray Diffraction and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffracted X-rays are recorded by a detector, and the resulting diffraction pattern is used to determine the crystal structure[3].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a loop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms[4]. The crystal is rotated in the X-ray beam to collect a complete dataset.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson functions[4].
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques offer complementary information and are often more readily accessible.
What X-ray Crystallography Reveals
A successful crystallographic analysis provides a wealth of information, including:
-
Unambiguous Molecular Structure: The precise connectivity and three-dimensional arrangement of atoms.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Conformation: The torsional angles that define the shape of the molecule.
-
Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound and Comparison with a Known Analogue.
| Parameter | This compound (Hypothetical) | Methyl 4-aminobenzoate |
| Chemical Formula | C₁₅H₁₄BrNO₃ | C₈H₉NO₂ |
| Molecular Weight | 336.18 g/mol | 151.16 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~10.5 | 12.42 |
| b (Å) | ~8.2 | 9.64 |
| c (Å) | ~14.1 | 13.24 |
| β (°) | ~95 | 102.46 |
| Volume (ų) | ~1200 | 1544.5 |
| Z | 4 | 8 |
Note: Data for Methyl 4-aminobenzoate is illustrative and may be sourced from crystallographic databases.
Insights from Spectroscopic Techniques
NMR, IR, and MS are powerful tools for characterizing the molecule in solution or the gas phase, providing information that complements the solid-state picture from X-ray crystallography.
Table 2: Comparative Data from Different Analytical Techniques.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination.[1] | Requires a high-quality single crystal; provides a static picture of the solid state. |
| ¹H and ¹³C NMR | Connectivity of atoms, electronic environment of nuclei, dynamic processes in solution. | Provides information about the molecule in solution, which may be more biologically relevant. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and non-destructive; provides a characteristic "fingerprint" of the molecule. | Provides limited information about the overall 3D structure. |
| Mass Spectrometry | Molecular weight and elemental composition; fragmentation patterns can give structural clues. | High sensitivity; can determine the molecular formula with high accuracy. | Does not provide information on stereochemistry or detailed 3D structure. |
Conclusion: An Integrated Approach to Structural Characterization
The structural elucidation of this compound derivatives, and indeed any novel chemical entity, is best approached through an integrated analytical strategy. While single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information in the solid state, its reliance on high-quality crystals can be a significant bottleneck. Spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry are indispensable for confirming the chemical identity, assessing purity, and providing insights into the molecule's behavior in solution.
For researchers and professionals in drug development, the combination of these techniques offers a self-validating system. The solid-state structure from X-ray crystallography can rationalize observed spectroscopic data, while spectroscopic methods confirm that the crystal structure is representative of the bulk material. This comprehensive characterization is the bedrock upon which further research, including biological evaluation and material property testing, can be confidently built.
References
- Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026.
- MDPI. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Pharmaceutics, 12(7), 648.
- ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
- MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(15), 4485.
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]
Sources
Cost-benefit analysis of different synthetic pathways to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
In the landscape of pharmaceutical research and drug development, the efficient and cost-effective synthesis of complex organic intermediates is of paramount importance. Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate stands as a valuable scaffold in medicinal chemistry, possessing a unique arrangement of functional groups that allows for diverse downstream modifications. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways to this target molecule, offering detailed experimental protocols and a comparative assessment to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to the Target Molecule
This compound is a substituted aromatic compound with applications as a building block in the synthesis of biologically active molecules. The presence of an aniline moiety, a benzyloxy group, a bromine atom, and a methyl ester on a single phenyl ring provides multiple reactive handles for the construction of more complex molecular architectures. The strategic selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a research and development program.
Pathway 1: Late-Stage Benzylation
This synthetic approach introduces the benzyl protecting group in the final step, starting from a pre-functionalized aniline derivative. The key intermediate for this pathway is methyl 4-amino-3-bromo-5-hydroxybenzoate.
Synthetic Strategy
The core of this pathway lies in the Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.
Caption: Late-Stage Benzylation via Williamson Ether Synthesis.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of methyl 4-amino-3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Cost-Benefit Analysis of Pathway 1
| Parameter | Assessment | Justification |
| Starting Material Availability | Low | Methyl 4-amino-3-bromo-5-hydroxybenzoate is not a readily available commercial product and would likely require a multi-step synthesis, adding complexity and cost. |
| Number of Steps | 1 (from key intermediate) | The final transformation is a single, well-established reaction. |
| Reagent Cost | Moderate | Benzyl bromide and potassium carbonate are relatively inexpensive.[1][2] |
| Yield | Good to Excellent | Williamson ether synthesis on phenols typically proceeds with high yields (often 50-95%).[3][4] |
| Scalability | Moderate | The reaction conditions are amenable to scale-up, although the availability of the starting material is a major constraint. |
| Safety & Environmental | Moderate | Benzyl bromide is a lachrymator and requires careful handling in a fume hood. Acetone is a flammable solvent. |
Pathway 2: Early-Stage Benzylation and Sequential Functionalization
This pathway commences with a simpler, commercially available starting material, methyl 3-hydroxybenzoate, and sequentially introduces the required functional groups.
Synthetic Strategy
This multi-step approach involves initial protection of the hydroxyl group, followed by nitration, reduction of the nitro group to an amine, and finally, selective bromination.
Caption: Multi-step Synthesis with Early-Stage Benzylation.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(benzyloxy)benzoate
-
In a round-bottom flask, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise and heat the mixture to reflux for 4-6 hours.[1][2]
-
Monitor the reaction by TLC. After completion, cool the mixture, filter the solids, and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Step 2: Synthesis of Methyl 3-(benzyloxy)-4-nitrobenzoate
-
To a cooled (0 °C) solution of methyl 3-(benzyloxy)benzoate (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.[5][6]
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain the nitro derivative. Nitration of benzoic acid derivatives can yield around 73.5%.[7]
Step 3: Synthesis of Methyl 4-amino-3-(benzyloxy)benzoate
-
Dissolve the methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add sodium dithionite (3.0-4.0 eq) in water to the solution and heat the mixture to reflux for 2-4 hours.[8] Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed. The reduction of nitroarenes to aryl amines can achieve high yields, often exceeding 90%.[9][10]
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the organic solvent under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino compound.
Step 4: Synthesis of this compound
-
Dissolve the methyl 4-amino-3-(benzyloxy)benzoate (1.0 eq) in a solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.[11][12]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC. The bromination of substituted anilines can have variable yields, but can be optimized to be efficient.[13][14]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final product.
Cost-Benefit Analysis of Pathway 2
| Parameter | Assessment | Justification |
| Starting Material Availability | High | Methyl 3-hydroxybenzoate is a readily available and relatively inexpensive starting material.[15][16][17] |
| Number of Steps | 4 | This is a longer synthetic sequence compared to the single step from the key intermediate in Pathway 1. |
| Reagent Cost | Low to Moderate | Reagents such as benzyl bromide, nitric acid, sodium dithionite, and NBS are common laboratory chemicals with reasonable costs.[1][2][5][6][8][11][12][18][19][20][21][22][23][24][25][26][27][28] |
| Yield | Moderate (Overall) | While individual steps can have good to excellent yields, the cumulative yield over four steps will be lower. |
| Scalability | High | All reaction steps utilize standard and scalable organic transformations. |
| Safety & Environmental | Moderate to High | This pathway involves the use of strong acids (H₂SO₄, HNO₃), a lachrymatory reagent (benzyl bromide), and potentially flammable solvents. Proper safety precautions are essential. The use of multiple steps generates more waste. |
Comparative Summary and Recommendation
| Feature | Pathway 1: Late-Stage Benzylation | Pathway 2: Early-Stage Benzylation |
| Starting Material | Methyl 4-amino-3-bromo-5-hydroxybenzoate (likely requires synthesis) | Methyl 3-hydroxybenzoate (commercially available) |
| Number of Steps | 1 (from intermediate) | 4 |
| Overall Yield | Potentially higher from intermediate | Moderate (cumulative) |
| Cost of Reagents | Moderate | Low to Moderate |
| Scalability | Limited by starting material | High |
| Process Complexity | Low (final step) | High (multiple steps) |
| Key Advantage | Short and direct final transformation. | Readily available and inexpensive starting material. |
| Key Disadvantage | Unavailability of the key starting material. | Longer reaction sequence and potentially lower overall yield. |
Recommendation:
For most research and development applications, Pathway 2 is the more practical and cost-effective approach . The primary advantage is the use of a readily available and inexpensive starting material, which is a critical factor for both small-scale laboratory synthesis and potential scale-up. While the multi-step nature of Pathway 2 leads to a lower overall yield and increased process complexity, the individual reactions are well-established and can be optimized.
Pathway 1, while appearing more concise, is hampered by the significant challenge of obtaining the key intermediate, methyl 4-amino-3-bromo-5-hydroxybenzoate. The likely necessity of synthesizing this intermediate would negate its apparent simplicity and add considerable time and cost to the overall process. Therefore, unless a reliable and cost-effective source for this specific intermediate becomes available, Pathway 2 represents the more logical and executable strategy for the synthesis of this compound.
References
- 1. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. Sodium dithionite price,buy Sodium dithionite - chemicalbook [chemicalbook.com]
- 9. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
- 12. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 13. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 3-hydroxybenzoate price,buy Methyl 3-hydroxybenzoate - chemicalbook [m.chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. Methyl 3-hydroxybenzoate, 99% | Fisher Scientific [fishersci.ca]
- 18. N-Bromosuccinimide ReagentPlus�, 99 128-08-5 [sigmaaldrich.com]
- 19. N-Bromosuccinimide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. A13535.30 [thermofisher.com]
- 21. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. Nitric acid, 70%, Thermo Scientific Chemicals 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. Benzyl bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 24. kremer-pigmente.com [kremer-pigmente.com]
- 25. indiamart.com [indiamart.com]
- 26. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 27. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 28. Sodium Dithionite (Sodium Hydrosulfite), Reagents 100 kg | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the lifecycle of these molecules extends beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, ensuring safety, compliance, and peace of mind.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its potential toxicity and environmental persistence. A thorough understanding of its properties is the first step in a self-validating safety system.
According to available Safety Data Sheets (SDS), the closely related analog, Methyl 4-amino-3-bromobenzoate, is classified as "Toxic if swallowed" and causes serious eye irritation.[1][2] Given the structural similarities, it is prudent to handle this compound with the same level of caution. The presence of a bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements under federal regulations.[3]
Table 1: Key Data for this compound and Analogs
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 881909-58-6 | N/A |
| Molecular Formula | C15H14BrNO3 | N/A |
| Primary Hazards | Assumed to be toxic if swallowed and a serious eye irritant based on analog data. | [1][2] |
| Physical Form | Solid | N/A |
| Regulatory Class | Hazardous Waste (likely halogenated organic compound) | [3] |
The "Why": The Rationale Behind Disposal Protocol
The disposal of halogenated aromatic compounds like this compound is strictly regulated to prevent environmental contamination. Landfilling is not a viable option due to their potential to leach into soil and groundwater.
The preferred and mandated method of disposal for these compounds is high-temperature incineration in a licensed hazardous waste facility.[1] The rationale for this is twofold:
-
Complete Destruction: Incineration at high temperatures (typically above 850°C) breaks the stable aromatic ring and carbon-bromine bonds, mineralizing the organic components into less harmful substances like carbon dioxide, water, and hydrogen bromide.[4][5]
-
Pollution Control: Licensed incinerators are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) that capture acidic gases like hydrogen bromide, preventing their release into the atmosphere.[5]
This method aligns with the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA), which ensures hazardous waste is managed safely from its point of generation to its final disposal.[6][7][8][9]
Operational Plan: From the Bench to Final Disposal
This section outlines the step-by-step procedures for the safe segregation, storage, and preparation for disposal of this compound waste.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective gear when handling hazardous chemicals.[10][11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required for handling small quantities of solids in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[12]
In-Lab Waste Segregation and Collection
Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Experimental Workflow for Waste Segregation:
Caption: Cradle-to-grave disposal workflow for hazardous chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and informed response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill. [13]2. Assess the Spill: Determine the extent of the spill and if it is manageable with available resources. For large or highly dispersed spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before approaching the spill, put on the necessary personal protective equipment, including gloves, goggles, and a lab coat. [13]4. Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. If necessary, lightly moisten the material with a compatible solvent to minimize airborne particles. [14][15]5. Clean the Area: Decontaminate the spill area with a suitable solvent and absorbent pads. All cleanup materials must be disposed of as hazardous waste. [13][15]6. Label and Dispose: Place all contaminated materials into a hazardous waste container, label it appropriately, and arrange for disposal. [14][15] By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to scientific excellence and environmental responsibility.
References
- Occupational Safety and Health Administration. (n.d.). Labeling and RCRA requirements and the HCS standard.
- HazChem Environmental. (2023, September 28). RCRA Cradle to Grave.
- eSafety Training. (2022, December 27). RCRA Hazardous Waste: Labeling and Inspection Requirements.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Tracking System: Home.
- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- American Chemical Society. (n.d.). Transporting Chemicals for Demos.
- Avery. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
- Chemical Safety. (2024, September 23). DOT Hazmat Transportation.
- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements.
- New Pig. (n.d.). RCRA 101 Part 12: Hazardous Waste Container Management Standards.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements.
- MLI Environmental. (2025, November 26). Cradle-to-Grave Hazardous Waste: Shipping Dangerous Goods.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
- SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- Alpha-Omega Training and Compliance. (2023, March 20). Toxic Spill Clean Up: A Guide.
- Hazardous Waste Experts. (n.d.). What does the EPA Mean by "Cradle-to-Grave" Responsibility?.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Environment, Health and Safety - University of Colorado Boulder. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS.
- Southern Methodist University. (n.d.). Transportation for Chemicals Used In Demonstrations or Educational Activities.
- TRADESAFE. (2024, December 5). How to Clean Up Chemical Spills.
- Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations.
- Central Institute for Labour Protection - National Research Institute. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Environmental Safety, Sustainability and Risk - University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Triumvirate Environmental. (n.d.). PPE for Hazardous Chemical Handling: Best Practices and Considerations.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Sigma-Aldrich. (n.d.). Methyl 4-amino-3-bromobenzoate 97 106896-49-5.
- ChemicalBook. (2025, July 26). Methyl 4-amino-3-bromobenzoate - Safety Data Sheet.
- MCF Environmental Services. (n.d.). Hazardous Waste in Michigan.
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Hayward Environmental Consulting. (n.d.). California Hazardous Waste Management, Disposal & Removal.
- Enterclimate. (2023, August 25). Hazardous waste Authorisation and Renewal Process.
- U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart.
- City of Gresham. (2024, February 5). EcoBiz Training Series: Hazardous Waste Management.
- PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. chemos.de [chemos.de]
- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. cetjournal.it [cetjournal.it]
- 6. RCRA Cradle to Grave - HazChem Environmental [hazchem.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 15. trdsf.com [trdsf.com]
A Senior Application Scientist's Guide to Handling Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
This guide provides essential safety and handling protocols for Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate, tailored for research and development professionals. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can work confidently and securely. This document moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to build a robust and self-validating safety system in your laboratory.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To handle a chemical safely, we must first understand the nature of its reactivity and toxicity. The structure of this compound contains two key functional groups that dictate its hazard profile: an aromatic amine and a brominated aromatic ring .
-
Acute Toxicity and Irritation: The Safety Data Sheet (SDS) for this compound classifies it as "Toxic if swallowed" and a cause of "serious eye irritation"[1][2]. The primary driver for this toxicity is the aromatic amine group. Amines as a class can pose significant health risks, and it is this functionality that necessitates stringent handling protocols to prevent accidental ingestion, inhalation, or contact.[3]
-
Environmental Persistence: The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic compounds.[4][5] Organobromides can be persistent in the environment and may have bioaccumulative potential.[6] This characteristic is the primary driver for the specific waste disposal protocols outlined later in this guide.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your first and most critical line of defense. The following recommendations are based on a risk assessment of the compound's known hazards.
PPE Selection Summary
| Protection Area | Required PPE | Rationale & Justification |
| Eye & Face | Chemical splash goggles (meeting EN 166 or ANSI Z87.1 standards) and a face shield if there is a significant splash risk. | Mandatory. The compound is classified as causing "serious eye irritation"[1][2]. Goggles provide a seal around the eyes to protect from dust and splashes. |
| Hand | Nitrile or Neoprene gloves. Always double-glove if handling larger quantities or for prolonged periods. | Mandatory. Protects against skin contact. Aromatic amines can be absorbed through the skin.[7][8] Always check glove manufacturer's data for chemical compatibility. |
| Body | Standard laboratory coat. For larger quantities or tasks with a high risk of dust generation, consider chemical-resistant coveralls. | Mandatory. Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid outside of a fume hood or when dust is generated. | Mandatory for powders. The compound is toxic if ingested, and inhalation of airborne particles presents a direct route for exposure.[1] |
Workflow for PPE Selection
The following diagram illustrates the logical flow for selecting appropriate PPE when working with this compound.
Sources
- 1. chemos.de [chemos.de]
- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
